3-Fluoropiperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoropiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSUXEBLJMWFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314430 | |
| Record name | 3-Fluoro-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373604-29-6 | |
| Record name | 3-Fluoro-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373604-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Advantage of Fluorine: A Technical Guide to Enhancing Metabolic Stability in Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] However, its susceptibility to oxidative metabolism can often curtail the therapeutic potential of promising drug candidates. This guide provides an in-depth exploration of a powerful and widely adopted strategy to mitigate this liability: the strategic incorporation of fluorine. We will delve into the nuanced physicochemical principles that underpin the metabolic stabilizing effects of fluorination, moving beyond the simplistic "metabolic blocking" paradigm. This document will further provide detailed, field-proven protocols for the in vitro assessment of metabolic stability and a guide to the synthetic methodologies for accessing these valuable fluorinated piperidine scaffolds.
The Piperidine Predicament: A Target for Metabolic Transformation
The piperidine ring, while offering advantageous physicochemical properties such as high aqueous solubility and basicity for target engagement, is also a prime substrate for drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily.[1] The metabolic stability of the piperidine scaffold is highly dependent on the substitution patterns around the nitrogen atom.[1] Common metabolic pathways include:
-
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and an attached alkyl group.
-
Ring Oxidation: Hydroxylation at positions α, β, or γ to the nitrogen, often leading to further downstream metabolism.
-
Ring Opening: More extensive metabolism can lead to the cleavage of the piperidine ring itself.
These metabolic transformations can lead to rapid clearance, reduced oral bioavailability, and the formation of potentially active or toxic metabolites, all of which are undesirable characteristics in a drug candidate.[2]
Fluorine's Multifaceted Influence on Metabolic Stability
The introduction of fluorine into the piperidine scaffold is a highly effective strategy for enhancing metabolic stability.[3] This is not simply due to the strength of the C-F bond sterically hindering enzymatic attack, but rather a combination of subtle electronic and conformational effects.
Beyond Steric Hindrance: The Electronic Rationale
While replacing a C-H bond with a stronger C-F bond can increase the activation energy for oxidative metabolism, a more comprehensive explanation lies in how fluorine's high electronegativity perturbs the electronic properties of the molecule.[4] This can influence:
-
pKa Modulation: Fluorination, particularly at the 2- or 3-position of the piperidine ring, can significantly lower the basicity (pKa) of the piperidine nitrogen. This alteration in pKa can affect the molecule's interaction with the active site of metabolizing enzymes, potentially reducing its affinity as a substrate.
-
Altered Enzyme-Substrate Interactions: The introduction of the highly polar C-F bond can change the molecule's electrostatic potential and dipole moment. This can disrupt or unfavorably alter the key binding interactions within the hydrophobic active sites of CYP enzymes, leading to a decrease in metabolic turnover.
The Conformational Constraint: Dictating Shape and Stability
Fluorine substitution can also exert a profound influence on the conformational preferences of the piperidine ring. The gauche effect, where the C-F bond prefers to be oriented gauche to an adjacent C-C bond, can lead to a more rigid and defined three-dimensional structure. This conformational locking can:
-
Preclude Optimal Binding Conformations: By restricting the conformational flexibility of the piperidine ring, fluorination may prevent the molecule from adopting the ideal geometry required for efficient binding and metabolism by CYP enzymes.
-
Shield Metabolic Hotspots: A fixed conformation can orient bulky substituents in a way that sterically shields metabolically labile positions from enzymatic attack.
Quantifying Stability: A Comparative Look at Fluorinated vs. Non-Fluorinated Analogs
The theoretical benefits of fluorination are borne out in empirical data. The following table summarizes representative data on the impact of fluorination on metabolic stability in human liver microsomes (HLM).
| Compound Pair | Non-Fluorinated Analog (t½ in HLM) | Fluorinated Analog (t½ in HLM) | Fold Improvement | Reference |
| Ropivacaine | 25 min | 35 min (4-fluoro) | 1.4 | [5] |
| Levobupivacaine | 30 min | 42 min (4-fluoro) | 1.4 | [5] |
| Example Compound A | 15 min | > 60 min (3,3-difluoro) | > 4 | Fictional Example |
| Example Compound B | 8 min | 45 min (2-fluoro) | 5.6 | Fictional Example |
Note: The half-life (t½) in human liver microsomes is a measure of how quickly a compound is metabolized. A longer half-life indicates greater metabolic stability. The data for ropivacaine and levobupivacaine are illustrative of the trend, though the improvement can be more dramatic with different fluorination patterns as shown in the fictional examples.[5]
Experimental Assessment of Metabolic Stability: A Practical Guide
Determining the metabolic stability of a fluorinated piperidine scaffold is a critical step in drug discovery. The in vitro liver microsomal stability assay is a widely used, robust, and cost-effective method for this purpose.[6]
The Rationale Behind the Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly the CYP450s.[6] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can simulate the oxidative metabolism that occurs in the liver. The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance.[7]
Step-by-Step Protocol for the Liver Microsomal Stability Assay
This protocol provides a self-validating system for assessing metabolic stability.
Materials:
-
Pooled human liver microsomes (commercially available)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Negative control (a metabolically stable compound)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction and for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compound and control compounds by diluting the stock solutions in buffer. The final concentration of DMSO in the incubation should be less than 1%.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test or control compound to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the quenched sample plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
LC-MS/MS Data Analysis Workflow
The analysis of the data generated from the microsomal stability assay is crucial for accurate interpretation.
Caption: LC-MS/MS data analysis workflow for metabolic stability assays.
Synthetic Strategies for Accessing Fluorinated Piperidines
The ability to efficiently synthesize fluorinated piperidine scaffolds is paramount to their application in drug discovery. Several robust methods have been developed.
De Novo Synthesis from Fluorinated Building Blocks
This approach involves constructing the piperidine ring from acyclic precursors that already contain the fluorine atom. Common strategies include:
-
Cyclization of fluorinated amino acids or amino alcohols.
-
Aza-Diels-Alder reactions using fluorinated dienophiles.
Late-Stage Fluorination of Pre-formed Piperidine Rings
Introducing fluorine at a later stage of the synthesis can be highly advantageous for rapidly exploring structure-activity relationships. Key methods include:
-
Electrophilic Fluorination: Using reagents like Selectfluor® to introduce fluorine onto electron-rich piperidine derivatives.
-
Nucleophilic Fluorination: Displacing a leaving group (e.g., a hydroxyl or tosyl group) with a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Caption: Overview of synthetic approaches to fluorinated piperidines.
Case Study: A Fluorinated Piperidine in the Clinic
Paroxetine , a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders, features a fluorinated piperidine moiety. The fluorine atom at the 4-position of the phenyl ring attached to the piperidine is crucial for its metabolic stability. It serves to block aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds, thereby increasing the drug's half-life and oral bioavailability.
Conclusion
The strategic incorporation of fluorine into piperidine scaffolds is a powerful and well-established approach to enhance metabolic stability and improve the overall pharmacokinetic profile of drug candidates. By understanding the underlying electronic and conformational effects of fluorination and employing robust in vitro assays for evaluation, medicinal chemists can rationally design and develop more effective and durable therapeutics. The continued development of novel synthetic methodologies for accessing these valuable fluorinated building blocks will undoubtedly further expand their impact on modern drug discovery.
References
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Gajula, S. N. R., et al. (2022). In vitro drug metabolism studies using human liver microsomes. Dosage Forms-Innovation and Future Perspectives. IntechOpen. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
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Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403–449. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
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Njardarson, J. T., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(23), 9764-9773. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
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Shah, P., & Sripada, D. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2262-2274. [Link]
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Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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Singh, S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current Drug Metabolism, 7(2), 165-182. [Link]
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Venkatakrishnan, K., Von Moltke, L. L., & Greenblatt, D. J. (2001). Human drug metabolism and the cytochromes P450: application and relevance of in vitro models. Journal of Clinical Pharmacology, 41(11), 1149-1179. [Link]
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Wernevik, J., & Eriksson, T. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 4(2), 33. [Link]
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Zawirska-Wojtasiak, R., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]
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A Technical Guide to 3-Fluoropiperidin-4-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 3-Fluoropiperidin-4-ol, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, commercial availability, synthetic methodologies, physicochemical properties, and its strategic application in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of Fluorinated Piperidines
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The piperidine scaffold, a ubiquitous motif in pharmaceuticals, when combined with fluorine, offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.[3]
3-Fluoropiperidin-4-ol, in its various isomeric forms, presents a versatile platform for creating novel molecular architectures with the potential for enhanced biological activity and improved drug-like properties. Its strategic placement of fluorine and hydroxyl functionalities allows for diverse chemical modifications and interactions with biological macromolecules.
Chemical Identity and Commercial Availability
3-Fluoropiperidin-4-ol exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The specific stereochemistry of this building block is crucial for its intended application and can significantly impact its biological activity.
Below is a summary of the Chemical Abstracts Service (CAS) numbers for 3-Fluoropiperidin-4-ol and its common derivatives, along with a list of representative commercial suppliers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Fluoropiperidin-4-ol | 373604-29-6 | C₅H₁₀FNO | 119.14 |
| cis-3-Fluoropiperidin-4-ol | 955082-98-1 | C₅H₁₀FNO | 119.14 |
| trans-3-Fluoropiperidin-4-ol | 955082-95-8 | C₅H₁₀FNO | 119.14 |
| (3S,4S)-3-Fluoropiperidin-4-ol | 1434247-88-7 | C₅H₁₀FNO | 119.14 |
| (3S,4S)-3-Fluoropiperidin-4-ol hydrochloride | 1434126-98-3 | C₅H₁₁ClFNO | 155.60 |
| (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride | 1147112-69-3 | C₅H₁₁ClFNO | 155.60 |
Commercial Availability:
This versatile building block is readily available from a range of chemical suppliers, offering various isomers, enantiomers, and salt forms, often with differing purity levels and in various quantities. Researchers should consult the suppliers' websites for the most up-to-date information on availability and pricing.
Representative Suppliers:
-
Synblock
-
Lead Sciences
-
BLDpharm
-
Fluorochem
Synthesis of 3-Fluoropiperidin-4-ol
The synthesis of 3-Fluoropiperidin-4-ol often involves the fluorination of a suitable piperidine precursor. Both racemic and enantioselective methods have been developed to access the different stereoisomers.
Enantioselective Synthesis of cis-1-Boc-3-fluoropiperidin-4-ol
An enantioselective route to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol has been reported, utilizing an organocatalytic fluorination approach.[4] This method provides a reliable pathway to optically pure building blocks, which are highly valued in medicinal chemistry.
Experimental Protocol (Adapted from literature): [4]
This protocol outlines a general procedure for the enantioselective fluorination of a piperidinone precursor followed by reduction.
-
Fluorination: To a solution of the N-Boc-piperidin-4-one precursor in an appropriate solvent (e.g., acetonitrile), add the chiral amine catalyst (a modified cinchona alkaloid or a simpler chiral primary amine like α-methylbenzylamine). Cool the reaction mixture to the desired temperature (e.g., -20 °C). Add the electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) portion-wise over a period of time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent. The crude fluorinated piperidinone can be purified by column chromatography.
-
Reduction: Dissolve the purified fluorinated piperidinone in a suitable solvent (e.g., methanol). Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise. Allow the reaction to warm to room temperature and stir until completion.
-
Final Work-up and Crystallization: Quench the reaction and remove the solvent under reduced pressure. Perform an aqueous work-up and extract the product. The enantiomerically enriched cis-3-fluoropiperidin-4-ol can often be further purified to enantiopure material by crystallization.
Synthesis of trans-3-Fluoropiperidin-4-ol
The synthesis of the trans isomer can be achieved through different synthetic strategies, often involving nucleophilic opening of an epoxide or by controlling the stereochemistry of the reduction step. One common approach involves the ring-opening of an appropriate epoxy-piperidine precursor with a fluoride source.
Conceptual Workflow for trans Isomer Synthesis:
Physicochemical Properties
The introduction of a fluorine atom at the 3-position of the piperidin-4-ol ring significantly influences its physicochemical properties. These properties are critical for predicting the behavior of the molecule in biological systems.
| Property | cis-3-Fluoropiperidin-4-ol | trans-3-Fluoropiperidin-4-ol | Reference |
| Molecular Weight | 119.14 g/mol | 119.14 g/mol | N/A |
| Predicted logP | -0.4 | -0.4 | PubChem |
| Predicted pKa (most basic) | 9.5 | 9.5 | PubChem |
| Hydrogen Bond Donors | 2 | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | 2 | PubChem |
| Polar Surface Area | 32.26 Ų | 32.26 Ų | PubChem |
Note: The values for logP and pKa are predicted and may vary from experimentally determined values.
The conformational preference of the fluorine atom (axial vs. equatorial) is a key determinant of the molecule's overall shape and its interaction with binding partners.[5][6] NMR studies have shown that in many cases, the fluorine atom in 3-fluoropiperidines prefers an axial orientation.[2] This preference can be influenced by the nature of the substituent on the nitrogen atom and the solvent.[5]
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of 3-Fluoropiperidin-4-ol and its derivatives.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons. The coupling constants between the fluorine atom and adjacent protons (²JHF and ³JHF) are particularly informative for determining the stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the piperidine ring. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine atom. The chemical shift and coupling to adjacent protons can provide valuable structural information.[7][8]
Note: Researchers should consult spectral databases or the supporting information of relevant publications for detailed spectral data and assignments.
Applications in Drug Discovery
The 3-Fluoropiperidin-4-ol scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The strategic placement of the fluorine atom can lead to improved metabolic stability by blocking potential sites of oxidation. Furthermore, the electronegativity of fluorine can modulate the pKa of the piperidine nitrogen, which can influence oral absorption and bioavailability.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Derivatives of 4-aminopiperidine have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a target for the treatment of type 2 diabetes.[9] The introduction of a fluorine atom onto the piperidine ring can enhance the binding affinity and improve the pharmacokinetic properties of these inhibitors.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 3-Fluoropiperidin-4-ol and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Fluoropiperidin-4-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the presence of the fluorine atom, offer chemists a powerful tool to modulate the properties of drug candidates. With established synthetic routes and commercial availability, this fluorinated piperidine will undoubtedly continue to play a significant role in the development of new and improved therapeutics.
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]
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Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety, 29(1), 33–44. [Link]
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19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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(PDF) An Enantioselective Synthesis of (S)-4-Fluorohistidine. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. (n.d.). Arkat USA. Retrieved February 8, 2024, from [Link]
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The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622–630. [Link]
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Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. (n.d.). Journal of the American Chemical Society. Retrieved February 8, 2024, from [Link]
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Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv. Retrieved February 8, 2024, from [Link]
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Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. (2025, March 3). Preprints.org. Retrieved February 8, 2024, from [Link]
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Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (n.d.). OUCI. Retrieved February 8, 2024, from [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
Chemicals. (n.d.). MIT EHS. Retrieved February 8, 2024, from [Link]
-
Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024, November 3). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Fluorine Safety. (n.d.). Purdue University. Retrieved February 8, 2024, from [Link]
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- 11. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds: A Technical Guide for Modern Drug Discovery
Executive Summary
The fusion of heterocyclic chemistry with fluorine chemistry has emerged as a cornerstone of modern medicinal chemistry, yielding a significant number of breakthrough therapeutics.[1][2] This guide provides an in-depth technical exploration of the strategic use of fluorinated heterocycles in drug design and development. We will dissect the fundamental physicochemical alterations induced by fluorine substitution, explore robust synthetic methodologies, and analyze real-world applications through the lens of FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocycles to overcome contemporary challenges in medicinal chemistry.
The Rationale for Fluorination in Heterocyclic Drug Candidates
Heterocyclic moieties are prevalent in a vast majority of bioactive compounds, offering diverse structural motifs and opportunities for molecular interactions.[3][4] The introduction of fluorine, the most electronegative element, into these scaffolds is a deliberate strategy to modulate a range of properties critical for drug efficacy and safety.[5][6] The judicious placement of fluorine can profoundly influence a molecule's electronic character, lipophilicity, metabolic stability, and binding affinity.[1][5][7]
Modulating Physicochemical Properties: The "Fluorine Advantage"
The unique properties of the carbon-fluorine (C-F) bond, including its high strength and polarity, are central to the strategic advantage of fluorination.[4][8] These properties translate into predictable and beneficial modifications of a drug candidate's profile.
-
pKa Modulation: The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms within a heterocyclic ring.[2][5] This is a critical tool for controlling the ionization state of a drug at physiological pH, which in turn influences its solubility, permeability, and target engagement.[2] For instance, the introduction of a fluorine atom can fine-tune the basicity of a piperidine or pyrazole nitrogen, optimizing its interaction with a target protein while potentially reducing off-target effects.
-
Lipophilicity and Permeability: The impact of fluorine on lipophilicity is nuanced and context-dependent. While monofluorination or trifluoromethylation of alkyl groups generally reduces lipophilicity, fluoro-arenes tend to be more lipophilic.[6] This allows for precise tuning of a compound's ability to cross biological membranes, a key factor in achieving desired pharmacokinetic profiles.[2][6]
-
Metabolic Stability: The high bond energy of the C-F bond often renders it resistant to metabolic cleavage by cytochrome P450 enzymes.[4][9] By strategically placing fluorine at metabolically labile positions within a heterocyclic ring, medicinal chemists can block unwanted metabolism, thereby increasing the drug's half-life and bioavailability.[1][8][10]
-
Conformational Control: Fluorine substitution can exert significant conformational biases on cyclic systems.[5][11] These stereoelectronic effects can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target protein. This is particularly valuable in designing rigidified analogs with improved pharmacological properties.
Table 1: Impact of Fluorination on Key Physicochemical Properties
| Property | Effect of Fluorination | Rationale |
| pKa | Generally decreases for nearby basic centers | Inductive electron withdrawal by fluorine |
| Lipophilicity | Can increase or decrease depending on the specific substitution | Complex interplay of polarity and surface area effects |
| Metabolic Stability | Often increases | High C-F bond strength resists enzymatic cleavage |
| Conformation | Can induce specific conformational preferences | Stereoelectronic effects and dipole-dipole interactions |
| Binding Affinity | Can be enhanced | Through favorable interactions with the target protein (e.g., hydrogen bonds, dipole interactions) |
Synthetic Strategies for Accessing Fluorinated Heterocycles
The synthesis of fluorinated heterocycles presents unique challenges and requires a specialized toolkit of reagents and methodologies.[1][2] The choice of fluorination strategy depends on factors such as the desired position of the fluorine atom, the nature of the heterocyclic core, and the stage of the synthetic sequence (early vs. late-stage fluorination).
Key Fluorination Methodologies
A variety of methods are employed to introduce fluorine into heterocyclic systems, broadly categorized as nucleophilic and electrophilic fluorination.[3]
-
Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group with a fluoride ion source. Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). The choice of fluoride source and reaction conditions is critical to achieving the desired reactivity and selectivity.
-
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents capable of delivering a "F+" equivalent.[7] These reagents are often used for the direct fluorination of electron-rich heterocyclic systems.
-
Late-Stage Fluorination: The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs from advanced intermediates.[3] Recent advances in transition-metal-catalyzed C-H fluorination are providing powerful new tools for this purpose.
Experimental Protocol: Electrophilic Fluorination of a Dihydropyridine
This protocol provides a representative example of an electrophilic fluorination reaction using Selectfluor®.
Objective: To synthesize a 3-fluoro-3,6-dihydropyridine derivative.
Materials:
-
1,2-dihydropyridine starting material
-
Selectfluor®
-
Dry acetonitrile
-
Argon gas
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 1,2-dihydropyridine (1.0 mmol) in dry acetonitrile (10 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Selectfluor® (1.1 mmol) portion-wise to the stirred solution over 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-3,6-dihydropyridine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The diastereomeric ratio can be determined from the ¹⁹F NMR spectrum.[7]
Diagram 1: General Workflow for Electrophilic Fluorination
Caption: A stepwise workflow for the electrophilic fluorination of a dihydropyridine.
Case Studies: Fluorinated Heterocycles in FDA-Approved Drugs
The successful application of fluorinated heterocycles is evident in the numerous FDA-approved drugs across various therapeutic areas.[4][8][10] These case studies highlight the tangible benefits of strategic fluorination.
Vericiguat (Verquvo®): Enhancing Metabolic Stability
Vericiguat, a soluble guanylate cyclase (sGC) stimulator, is used for the treatment of chronic heart failure.[8] Its structure features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. The presence of the fluorine atom at the C-5 position is crucial for enhancing the metabolic stability of the molecule, leading to lower clearance and an improved pharmacokinetic profile.[8]
Alpelisib (Piqray®): Improving Bioavailability and Target Affinity
Alpelisib is a PI3K inhibitor approved for the treatment of certain types of breast cancer. The molecule contains a fluorinated substituent that contributes to its high metabolic stability and excellent oral bioavailability.[8] X-ray crystallography data has revealed that the fluorinated group forms a key hydrogen bond with a lysine residue (K802) in the PI3K binding site, thereby enhancing its affinity and potency.[8]
Ubrogepant (Ubrelvy®): A Case of a Trifluoroethyl Group
Ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine, incorporates a chiral N-trifluoroethylpiperidinone ring.[8] While the precise role of the trifluoroethyl group in its mechanism of action is still under investigation, it is a clear example of the integration of a fluorinated alkyl group within a heterocyclic scaffold in a modern therapeutic agent.[8]
Diagram 2: The Role of Fluorine in Drug-Target Interactionsdot
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. login.medscape.com [login.medscape.com]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 11. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of cis-3-Fluoropiperidin-4-ol
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] The strategic introduction of fluorine into this privileged heterocycle has emerged as a powerful tactic for modulating a molecule's metabolic stability, pKa, and binding affinity, thereby enhancing its drug-like properties.[1] Specifically, the cis-3-fluoropiperidin-4-ol moiety is a highly sought-after building block, as the cis relationship between the fluorine and hydroxyl groups provides a rigid conformational constraint that can be exploited for precise molecular design.
This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a protected form of the target compound, suitable for further elaboration in drug development programs. We will focus on a robust and widely adopted two-step strategy: the organocatalytic enantioselective α-fluorination of N-Boc-piperidin-4-one, followed by a diastereoselective reduction. This approach offers excellent control over both enantiomeric and diastereomeric purity.
Synthetic Strategy: A Two-Step Approach to Stereochemical Control
The synthesis of cis-3-fluoropiperidin-4-ol with high stereopurity hinges on two critical transformations:
-
Enantioselective Fluorination: The introduction of a fluorine atom at the C3 position of the piperidinone ring with a defined stereochemistry. This is achieved through organocatalysis, employing a chiral amine catalyst to generate a chiral enamine intermediate that reacts with an electrophilic fluorine source.
-
Diastereoselective Reduction: The reduction of the resulting 3-fluoro-4-piperidone to the corresponding alcohol, where the hydride delivery is directed to furnish the desired cis diastereomer.
This strategy is depicted in the workflow diagram below:
Caption: Overall workflow for the synthesis of cis-3-Fluoropiperidin-4-ol.
Part 1: Enantioselective α-Fluorination of N-Boc-Piperidin-4-one
The seminal work by MacMillan and colleagues demonstrated the power of chiral primary amine catalysis for the enantioselective α-fluorination of ketones.[1][2] This methodology has been successfully applied to the synthesis of 3-fluoropiperidinones. The reaction proceeds through the formation of a chiral enamine, which then attacks an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI).
Mechanism of Enantioselection
The stereochemical outcome of the fluorination is dictated by the chiral catalyst, which forms a transient enamine with the ketone. The catalyst's structure sterically shields one face of the enamine, directing the incoming electrophilic fluorine source to the opposite face. Cinchona alkaloids and their derivatives are particularly effective in this transformation, providing high levels of enantioselectivity.[1][2]
Caption: Simplified mechanism of organocatalytic enantioselective fluorination.
Catalyst Selection and Performance
While modified cinchona alkaloid catalysts provide excellent enantioselectivity, simpler and more commercially available primary amines, such as α-methylbenzylamine, have also been shown to be effective.[1] The choice of catalyst allows for access to either enantiomer of the fluorinated piperidinone.
| Catalyst | Enantiomeric Excess (ee) of Fluorinated Ketone | Reference |
| Modified Cinchona Alkaloid | Up to 99% | [1][2] |
| (R)-α-Methylbenzylamine | 85% | [1] |
| (S)-α-Methylbenzylamine | 84% | [1] |
Experimental Protocol: Enantioselective Fluorination
This protocol is adapted from established literature procedures.[1]
Materials and Reagents:
-
N-Boc-piperidin-4-one
-
Chiral primary amine catalyst (e.g., (R)-α-Methylbenzylamine)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Trifluoroacetic acid (TFA)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous toluene (0.2 M) at room temperature, add the chiral primary amine catalyst (1.0 eq) followed by trifluoroacetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantioenriched N-Boc-3-fluoropiperidin-4-one.
Safety Precautions:
-
NFSI is an oxidizing agent and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.[3][4][5]
-
Toluene is a flammable and toxic solvent.
-
Trifluoroacetic acid is corrosive.
Part 2: Diastereoselective Reduction of N-Boc-3-fluoropiperidin-4-one
The second critical step is the reduction of the fluorinated ketone to the corresponding alcohol. The goal is to selectively form the cis diastereomer, where the fluorine and hydroxyl groups are on the same face of the piperidine ring. The choice of reducing agent is paramount to achieving high diastereoselectivity.
Causality of Diastereoselection
The stereochemical outcome of the reduction is influenced by the steric environment around the carbonyl group. The fluorine atom at the adjacent C3 position directs the approach of the hydride reagent. For the formation of the cis product, the hydride must attack from the face opposite to the fluorine atom. The use of bulkier reducing agents can enhance this selectivity. It has been reported that tetramethylammonium borohydride gives a superior cis:trans ratio compared to the more common sodium borohydride.
| Reducing Agent | Diastereomeric Ratio (cis:trans) | Reference |
| Sodium borohydride (NaBH₄) | 2:1 to 3:1 | |
| Tetramethylammonium borohydride (Me₄NBH₄) | ~4:1 |
Experimental Protocol: Diastereoselective Reduction
This protocol is based on literature methods optimized for cis selectivity.
Materials and Reagents:
-
Enantioenriched N-Boc-3-fluoropiperidin-4-one
-
Tetramethylammonium borohydride (Me₄NBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve the N-Boc-3-fluoropiperidin-4-one (1.0 eq) in methanol (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add tetramethylammonium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the cis and trans diastereomers. The cis isomer is typically the major product and can be isolated in high purity.
Product Characterization and Quality Control
NMR Spectroscopy:
-
¹H NMR: The relative stereochemistry of the cis and trans isomers can be determined by analyzing the coupling constants of the protons on C3 and C4. In the cis isomer, the proton at C4 typically exhibits a smaller coupling constant with the proton at C3.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift can confirm the presence of the C-F bond.[2]
Chiral High-Performance Liquid Chromatography (HPLC):
The enantiomeric excess of the final product should be determined by chiral HPLC.
-
Typical Conditions:
-
Column: Chiralpak AD-H or equivalent
-
Mobile Phase: A mixture of hexanes and isopropanol
-
Detection: UV at an appropriate wavelength (e.g., 210 nm)
-
-
The enantiomers will have distinct retention times, allowing for their quantification.[2]
Troubleshooting and In-Field Insights
-
Low Enantioselectivity in Fluorination:
-
Ensure the use of anhydrous solvents and reagents, as water can interfere with the catalytic cycle.
-
The purity of the chiral catalyst is crucial.
-
Reaction temperature can influence selectivity; optimization may be required.
-
-
Poor Diastereoselectivity in Reduction:
-
The purity and reactivity of the borohydride reagent are important. Use freshly opened or properly stored reagents.
-
Lowering the reaction temperature can sometimes improve selectivity.
-
-
Difficult Separation of Diastereomers:
-
Careful optimization of the solvent system for column chromatography is necessary. A shallow gradient may be required to achieve baseline separation.
-
In some cases, crystallization can be an effective method for purifying the desired cis diastereomer.
-
Conclusion
The stereoselective synthesis of cis-3-fluoropiperidin-4-ol is a valuable process for medicinal chemistry and drug development. The two-step approach of organocatalytic enantioselective fluorination followed by diastereoselective reduction provides a reliable and scalable route to this important building block in high stereopurity. By carefully selecting the catalyst and reducing agent, and by adhering to rigorous experimental technique, researchers can confidently produce this compound for the synthesis of novel therapeutic agents.
References
-
Beeson, T. D., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]
-
Talbot, A. C., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8577–8587. [Link]
Sources
Optimizing Reductive Amination Architectures: 3-Fluoropiperidin-4-ol Scaffolds
Application Note & Protocol Guide | Doc ID: AN-3FP-05
Executive Summary
3-Fluoropiperidin-4-ol represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The introduction of the fluorine atom at the C3 position serves two critical functions: it modulates the basicity (
However, these electronic modifications present a synthetic challenge.[1] The strong inductive effect (
Mechanistic Foundation & Reactivity Profile[1]
The Fluorine Inductive Effect
In non-fluorinated piperidines, the secondary amine is highly nucleophilic (
-
Consequence: The lone pair on the nitrogen is less available for the initial attack on the carbonyl carbon (the rate-determining step in iminium formation).
-
Shift: The
of the conjugate acid drops to approximately 7.5–8.5. While this is beneficial for physiological permeation, it necessitates forcing conditions for imine formation.[1]
Stereochemical Considerations
The relationship between the C3-Fluorine and C4-Hydroxyl groups dictates the ring pucker.
-
Intramolecular Bonding: Cis-isomers may exhibit intramolecular hydrogen bonding (OH
F), altering solubility profiles in non-polar solvents like Dichloroethane (DCE). -
Reaction Vector: The incoming hydride reduction usually occurs from the less hindered face. However, the axial/equatorial preference of the fluorine substituent can direct the stereochemical outcome if a new chiral center is being formed at the exocyclic carbon.
Pathway Visualization
The following diagram illustrates the critical equilibrium bottleneck caused by the fluorine atom and the strategy to overcome it.
Caption: Reaction pathway highlighting the kinetic bottleneck at the hemiaminal formation stage due to reduced amine nucleophilicity.
Method Selection Guide
Select the appropriate protocol based on your carbonyl partner and scale.[1]
| Variable | Method A: Standard STAB | Method B: Titanium-Promoted |
| Carbonyl Type | Aldehydes (Aliphatic/Aromatic) | Ketones (Cyclic/Acyclic) or Hindered Aldehydes |
| Amine State | Free base preferred | HCl Salt or Free Base |
| Water Tolerance | Low (STAB decomposes) | High (Ti scavenges water) |
| Reaction Time | 2 – 16 Hours | 12 – 24 Hours |
| Key Reagent | Sodium Triacetoxyborohydride | Titanium(IV) Isopropoxide / |
Experimental Protocols
Pre-requisite: Free-Basing the HCl Salt
Commercially available 3-fluoropiperidin-4-ol is often supplied as the hydrochloride salt. For Method A, the free base is strictly required to prevent quenching of the hydride reagent by the acidic proton.
Protocol:
-
Dissolve 1.0 eq of amine HCl salt in minimal Methanol (MeOH).
-
Pass through a pre-packed carbonate (SCX-2) cartridge OR stir with 1.2 eq of MP-Carbonate resin for 30 mins.
Method A: Standard STAB (For Aldehydes)
Best for: High-throughput parallel synthesis, unhindered aldehydes.
Reagents:
-
Amine: 3-Fluoropiperidin-4-ol (Free base)
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]
-
Reductant: Sodium Triacetoxyborohydride (STAB)[3]
-
Additive: Glacial Acetic Acid (AcOH)
Procedure:
-
Solution A: In a reaction vial, dissolve Aldehyde (1.0 mmol, 1.0 eq) and 3-Fluoropiperidin-4-ol (1.0 mmol, 1.0 eq) in DCE (4 mL).
-
Activation: Add AcOH (1.0 - 2.0 eq).[1][4]
-
Note: The acid catalyst is crucial here to protonate the carbonyl and assist the deactivated amine attack.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/iminium equilibrium to establish.[1]
-
Reduction: Add STAB (1.4 mmol, 1.4 eq) in one portion.
-
Monitoring: Stir at RT. Monitor by LCMS.[1] Aldehydes typically convert in <4 hours.[1]
-
Quench: Add sat.
(2 mL).[1] Stir vigorously for 15 mins until gas evolution ceases. -
Workup: Extract with DCM (3x). Dry over
.
Method B: Titanium(IV) Isopropoxide Promoted (For Ketones)
Best for: Difficult substrates, ketones, and "one-pot" salt usage.
Why this works:
Reagents:
-
Amine: 3-Fluoropiperidin-4-ol (HCl salt can be used directly with TEA)
-
Solvent: THF (Anhydrous) or Neat
-
Promoter: Titanium(IV) Isopropoxide (
) -
Reductant: Sodium Borohydride (
) or Sodium Cyanoborohydride ( )[5][6]
Procedure:
-
Complexation: In a dry flask under
, combine 3-Fluoropiperidin-4-ol HCl (1.0 mmol) and Ketone (1.0 - 1.2 mmol). -
Base/Solvent: Add Triethylamine (1.0 mmol) and THF (2 mL).
-
Optimization: For very difficult ketones, omit THF and run neat if the ketone is a liquid.
-
-
Titanium Addition: Add
(1.2 - 1.5 mmol) dropwise.[1]-
Observation: The solution may turn slightly yellow/orange and become viscous.[1]
-
-
Imine Formation: Stir at RT for 6–12 hours.
-
Critical Check: Do not add reductant yet.[1] Ensure imine formation by taking a small aliquot, quenching in MeOH/
, and checking LCMS for the amine product.
-
-
Reduction:
-
Dilute with Absolute Ethanol (2 mL) (Required if using
). -
Add
(1.5 mmol) carefully (exothermic).
-
-
Quench (The "Titanium Emulsion" Fix):
-
Add water (1 mL) to the reaction mixture. A white precipitate (
) will form.[1] -
Crucial Step: Dilute with EtOAc, then filter the slurry through a pad of Celite . Washing the filter cake thoroughly with EtOAc is necessary to recover the product trapped in the titanium salts.
-
Process Control & Troubleshooting
Decision Logic for Optimization
Use the following logic flow if yields are below 50%.
Caption: Troubleshooting decision tree for optimizing low-yielding reductive aminations.
Common Pitfalls
-
Over-Alkylation: Rare with secondary amines, but possible if the product is less sterically hindered than the starting material.[1]
-
Acetal Formation: In Method A, excess AcOH with acid-sensitive aldehydes can lead to acetals.[1] If observed, switch to Method B (Titanium is non-protic).[1]
-
Workup Emulsions: Titanium reactions are notorious for emulsions.[1] The Celite filtration step is mandatory.[1] Alternatively, use a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir for 1 hour to chelate the Titanium before extraction.
References
-
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Purser, S., et al. (2008).[1] "Fluorine in drug discovery."[1] Chemical Society Reviews.[1]
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic routes to chiral 3-Fluoropiperidin-4-ol derivatives
Application Note: Strategic Access to Chiral 3-Fluoropiperidin-4-ol Scaffolds
Executive Summary
The 3-fluoropiperidin-4-ol motif is a privileged scaffold in medicinal chemistry.[1][2] The introduction of fluorine at the C3 position lowers the pKa of the adjacent amine, modulates lipophilicity (
This guide details three distinct, validated protocols to access these derivatives:
-
Route A (Cis-Selective, Discovery Scale): Organocatalytic
-fluorination. -
Route B (Cis-Selective, Process Scale): Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation (ATH).
-
Route C (Trans-Selective): Regioselective Epoxide Ring Opening.
Strategic Route Analysis
The choice of route depends heavily on the desired diastereomer (cis vs. trans) and the scale of operation.
| Feature | Route A: Organocatalytic Fluorination | Route B: DKR / ATH | Route C: Epoxide Opening |
| Primary Target | cis-3-Fluoro-4-hydroxy | cis-3-Fluoro-4-hydroxy | trans-3-Fluoro-4-hydroxy |
| Key Reagent | Selectfluor / Cinchona alkaloid | Ru/Rh-TsDPEN catalyst | TBAF / KHF |
| Stereocontrol | Enantioselective C-F bond formation | Catalyst-controlled reduction of racemate | Substrate-controlled ( |
| Scale Suitability | Gram scale (Discovery) | Multi-kilogram (Process) | Multi-gram |
| Limiting Factor | Catalyst cost; cryogenic temps | Catalyst screening required | HF Safety; Regioselectivity |
Workflow Decision Tree
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on stereochemical targets and operational scale.
Detailed Protocols
Protocol A: Organocatalytic Enantioselective Fluorination (Cis-Selective)
Best for: High enantiopurity on discovery scale.
This route relies on the MacMillan methodology, utilizing a chiral amine catalyst to form an enamine intermediate that reacts stereoselectively with an electrophilic fluorine source.
Materials:
-
Substrate:
-Boc-4-piperidinone. -
Fluorinating Agent:
-Fluorobenzenesulfonimide (NFSI) or Selectfluor. -
Catalyst: (DHQD)
PHAL or specific imidazolidinone catalysts (MacMillan Gen 1/2). -
Solvent: THF or MeCN (anhydrous).
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried flask, dissolve the chiral amine catalyst (20 mol%) in THF/isopropanol (9:1) and cool to -10°C.
-
Enamine Formation: Add
-Boc-4-piperidinone (1.0 equiv) and stir for 15 min to allow enamine formation. -
Fluorination: Add NFSI (1.2 equiv) portion-wise. The reaction is typically slow (12–24 h) at low temperatures to ensure high ee.
-
Reduction: Critical Step. The intermediate is the
-fluoro ketone. To access the cis-alcohol, add NaBH (2.0 equiv) directly to the reaction mixture at -78°C.-
Note: Reduction at higher temperatures may erode diastereoselectivity.
-
-
Work-up: Quench with sat. NH
Cl, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).
Mechanistic Insight: The bulky chiral catalyst blocks one face of the enamine, forcing the bulky fluorinating agent to approach from the opposite side. The subsequent hydride reduction occurs from the less hindered face (anti to the fluorine), yielding the cis-fluorohydrin.
Protocol B: Dynamic Kinetic Resolution (DKR) via ATH (Process Standard)
Best for: Large-scale synthesis of cis-isomers from racemic precursors.
This method converts a racemic mixture of 3-fluoro-4-piperidinone into a single enantiomer of the cis-alcohol (100% theoretical yield) by exploiting the rapid racemization of the
Materials:
-
Substrate: rac-N-Boc-3-fluoro-4-piperidinone (prepared via Selectfluor fluorination of the parent ketone).
-
Catalyst: RuCl (Noyori-type catalyst).
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
-
Solvent: DCM or DMF.
Step-by-Step Procedure:
-
Precursor Synthesis: React
-Boc-4-piperidinone with Selectfluor in MeCN (reflux) to generate the racemic -fluoro ketone. Isolate via simple filtration/extraction (Yield >90%).[3] -
DKR Setup: In a reaction vessel, dissolve the racemic fluoro-ketone in DCM (0.5 M).
-
Catalyst Addition: Add RuCl (0.5 – 1.0 mol%).
-
Reagent Addition: Add the HCOOH/Et
N mixture (3.0 equiv). -
Reaction: Stir at 30–40°C. Monitor by
F NMR.-
Checkpoint: You will observe the disappearance of the ketone signal and the emergence of the alcohol signal.
-
-
Work-up: Wash with water, dry over Na
SO , and concentrate.
DKR Mechanism Visualization:
Figure 2: The Dynamic Kinetic Resolution drives the equilibrium toward the desired cis-isomer because the matched enantiomer reduces significantly faster than the mismatched one, while the base ensures rapid equilibration of the starting material.
Protocol C: Regioselective Epoxide Opening (Trans-Selective)
Best for: Accessing the trans-diastereomer.
Opening a 3,4-epoxypiperidine with a fluoride source typically follows an S
Materials:
-
Substrate:
-Boc-3,4-epoxypiperidine (from oxidation of the tetrahydropyridine). -
Reagent: TBAF (Tetrabutylammonium fluoride) + KHF
(Potassium bifluoride) OR BF OEt . -
Solvent: DCE (Dichloroethane) or Toluene.
Step-by-Step Procedure:
-
Epoxidation: Treat
-Boc-1,2,3,6-tetrahydropyridine with -CPBA in DCM to obtain the epoxide. -
Ring Opening (Option A - Mild):
-
Mix the epoxide with TBAF (1.0 equiv) and KHF
(0.5 equiv) in DCE. -
Heat to 80°C in a sealed tube.
-
Note: The addition of KHF
buffers the basicity of TBAF, preventing elimination side products.
-
-
Ring Opening (Option B - Lewis Acid):
-
Dissolve epoxide in anhydrous ether.
-
Add BF
OEt (1.1 equiv) at -78°C. -
Warning: This method can lead to rearrangement products (Meinwald rearrangement) if not strictly temperature controlled.
-
-
Purification: The product is the trans-fluorohydrin. Regioisomers (3-F-4-OH vs 4-F-3-OH) must be separated by HPLC if regiocontrol is poor (usually favors nucleophilic attack at the less hindered position or governed by chair conformation).
Safety & Handling (Critical)
-
Fluorinating Agents:
-
Selectfluor: Non-volatile and relatively stable, but is a strong oxidant. Avoid mixing with reducing agents or metal powders.
-
NFSI: Stable solid, but can cause skin sensitization.
-
-
Fluoride Sources (HF derivatives):
-
Olah's Reagent (Pyridine:HF) / Et
N:3HF: These are essentially liquid HF sources. They cause deep, painless tissue burns that lead to bone necrosis. -
Protocol: Always work in a fume hood. Wear double nitrile gloves. Have Calcium Gluconate gel immediately available on the benchtop before starting any reaction involving HF sources.
-
-
Pressure: Epoxide opening reactions heated in sealed tubes pose an explosion risk. Use a blast shield.
References
-
Enantioselective Organocatalytic Fluorination
-
M. T. S.[4] Ritzen et al., "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry," J. Org. Chem., 2013, 78, 18, 9465–9469.
-
-
Dynamic Kinetic Resolution (ATH)
-
R. M. Betancourt et al., "Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution," J. Org.[5] Chem., 2021, 86, 15, 10603–10612.
-
-
Epoxide Ring Opening (Regioselectivity)
-
Safety in Fluorination
- ACS Green Chemistry Institute Pharmaceutical Roundtable, "Reagent Guide: Fluorin
Sources
- 1. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones / Organic Letters, 2021 [sci-hub.box]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Application Note: Coupling Reactions Involving 3-Fluoropiperidin-4-ol Building Blocks
Introduction: The Fluorine Effect in Medicinal Chemistry
The 3-fluoropiperidin-4-ol scaffold represents a critical bioisostere in modern drug discovery. The introduction of a fluorine atom adjacent to the hydroxyl and amine functionalities induces profound electronic and conformational changes compared to the parent piperidin-4-ol.
Key Physicochemical Impacts
-
pKa Modulation: The highly electronegative fluorine atom (inductive effect,
) lowers the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units compared to non-fluorinated analogues. This reduces lysosomal trapping and improves oral bioavailability. -
Conformational Locking: The gauche effect (preference for the C–F and C–N bonds to be gauche) and dipole-dipole interactions rigidify the ring, potentially reducing the entropic penalty of binding to a protein target.
-
Metabolic Stability: Fluorine substitution blocks metabolic oxidation at the C3 position.
This guide details the protocols for coupling this building block via N-functionalization and O-functionalization, while strictly maintaining stereochemical integrity.
Critical Handling & Stability Protocol
Stereochemical Nomenclature
The relative stereochemistry between the fluorine at C3 and the hydroxyl at C4 is the defining feature.
-
Cis-isomer: The F and OH are on the same face. (Commonly available as cis-3-fluoro-4-hydroxypiperidine).
-
Trans-isomer: The F and OH are on opposite faces.
Warning: The cis-isomer is generally more stable in the chair conformation where the fluorine is axial and the hydroxyl is equatorial (due to H-bonding) or both equatorial. However, inversion during reaction (e.g., Mitsunobu) will flip this relationship.
Stability & HF Elimination
The 3-fluoropiperidin-4-ol scaffold carries a latent risk of HF elimination (dehydrofluorination), particularly when the C4-hydroxyl is activated as a leaving group (e.g., mesylate, tosylate, or Mitsunobu intermediate).
Mechanism of Failure: Under basic conditions with a good leaving group (LG) at C4, the acidic proton at C3 can be abstracted, leading to E2 elimination of H-LG to form the enamine/alkene.
Self-Validating Check:
-
1H NMR: Monitor for the disappearance of the H3/H4 multiplets and the appearance of alkenyl protons (typically
5.0–6.5 ppm). -
19F NMR: Disappearance of the characteristic C-F signal (approx. -180 to -200 ppm).
Application Note A: N-Functionalization (Amide Coupling & Arylation)
Objective: Derivatization of the secondary amine while preserving the free hydroxyl group.
Amide Coupling (HATU Protocol)
Due to the inductive electron-withdrawing effect of the C3-fluorine, the N1-amine is less nucleophilic than standard piperidines. Standard EDC/HOBt conditions may be sluggish.
Protocol:
-
Reagents: Carboxylic Acid (1.0 equiv), N-Boc-3-fluoropiperidin-4-ol (deprotected to HCl salt, 1.0 equiv), HATU (1.2 equiv), DIPEA (3.5 equiv).
-
Solvent: DMF or DMAc (0.1 M).
-
Procedure:
-
Dissolve Acid and HATU in DMF. Stir for 5 mins to activate.
-
Add the piperidine salt followed immediately by DIPEA.
-
Crucial Step: The reaction may require 2–4 hours. Do not heat above 40°C to avoid O-acylation side reactions.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine.[1]
N-Arylation (S_NAr vs. Buchwald-Hartwig)
Decision Matrix:
-
Electron-Deficient Aryl Halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene): Use S_NAr.
-
Electron-Rich/Neutral Aryl Halides: Use Buchwald-Hartwig Cross-Coupling.
Protocol: S_NAr (Nucleophilic Aromatic Substitution)
-
Conditions: Aryl halide (1.0 equiv), Piperidine (1.2 equiv), K2CO3 (2.0 equiv), DMSO, 80–100°C.
-
Note: The reduced nucleophilicity requires higher temperatures. Ensure the hydroxyl does not compete; the amine is still significantly more nucleophilic than the secondary alcohol.
Protocol: Buchwald-Hartwig Coupling [2]
-
Catalyst System: Pd2(dba)3 (2 mol%) / RuPhos or BrettPhos (4 mol%).
-
Base: NaOtBu (strong base risk) or Cs2CO3 (safer).
-
Risk: Strong bases like NaOtBu can promote HF elimination if the temperature is too high.
-
Recommendation: Use Cs2CO3 in Dioxane at 80°C. RuPhos is preferred for secondary amines.
Application Note B: O-Functionalization (Mitsunobu Reaction)
Objective: Ether formation at C4. Critical Constraint: The Mitsunobu reaction proceeds with inversion of configuration .
-
cis-3-F,4-OH
trans-3-F,4-OR -
trans-3-F,4-OH
cis-3-F,4-OR
The Mitsunobu Protocol
The adjacent fluorine can retard the formation of the alkoxy-phosphonium intermediate due to steric and electronic repulsion.
Reagents:
-
Substrate: N-Boc-3-fluoropiperidin-4-ol (1.0 equiv).
-
Nucleophile: Phenol or acidic heterocycle (1.2 equiv).
-
Phosphine: PPh3 or Polymer-supported PPh3 (1.5 equiv).
-
Azodicarboxylate: DIAD or DTAD (1.5 equiv).
Step-by-Step:
-
Dissolution: Dissolve N-Boc-3-fluoropiperidin-4-ol, PPh3, and the nucleophile in anhydrous THF (0.1 M) under Nitrogen. Cool to 0°C.[1][3][4]
-
Addition: Add DIAD dropwise over 15 minutes. The yellow color should fade between drops.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.
-
Troubleshooting: If conversion is low (<50%), do not heat. Heating promotes elimination. Instead, use a more reactive phosphorane (e.g., CMBP - (cyanomethylene)tributylphosphorane).
Data Summary: Reactivity Comparison
| Reaction Type | Reagent System | Reactivity (vs. non-F) | Stereochem Outcome | Primary Risk |
| Amide Coupling | HATU/DIPEA | Slower | Retention | O-acylation (minor) |
| S_NAr | K2CO3/DMSO | Slower | Retention | High Temp Decomposition |
| Buchwald | Pd/RuPhos/Cs2CO3 | Comparable | Retention | HF Elimination (Base) |
| Mitsunobu | PPh3/DIAD | Slower | Inversion | Elimination / No Reaction |
| Alkylation | NaH/R-Br | High Risk | Retention/Mix | Rapid HF Elimination |
Visual Workflows (Graphviz)
Reaction Pathway Selection
This diagram guides the user through the selection of the optimal coupling strategy based on the target moiety.
Figure 1: Decision matrix for selecting the appropriate coupling methodology for 3-fluoropiperidin-4-ol building blocks.
Stereochemical Inversion Workflow
This diagram illustrates the stereochemical consequences of the Mitsunobu reaction, a common source of error in SAR campaigns.
Figure 2: Stereochemical inversion map for Mitsunobu etherification.
References
-
Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol
-
Mitsunobu Reaction Review
- Title: The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applic
- Source:Asian Journal of Organic Chemistry, 2018.
-
URL:[Link]
-
Buchwald-Hartwig Coupling on Piperidines
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides.
- Source:Chemical Reviews, 2008, 108(8), 2895–2965.
-
URL:[Link]
-
Fluorine in Medicinal Chemistry
- Title: Fluorine in Medicinal Chemistry.
- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369.
-
URL:[Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Using 3-Fluoropiperidin-4-ol in Fragment-Based Drug Discovery (FBDD)
Executive Summary: The Fluorine Advantage[1][2]
In the landscape of Fragment-Based Drug Discovery (FBDD), 3-fluoropiperidin-4-ol represents a "privileged" scaffold that transcends simple mass efficiency. Unlike flat aromatic fragments, this Fsp³-rich motif offers three distinct advantages:
-
Stereoelectronic Control: The vicinal fluorine atom dictates the ring conformation via the gauche effect, pre-organizing the fragment for specific binding pockets.
-
Bioisosteric Modulation: The electronegative fluorine lowers the pKa of the piperidine nitrogen (typically by 1–2 units), enhancing membrane permeability and metabolic stability compared to the non-fluorinated parent.
-
Orthogonal Screening Handle: The
F nucleus provides a highly sensitive, background-free NMR probe, enabling rapid hit identification even at millimolar concentrations.
This guide details the physicochemical profiling, screening protocols, and elaboration strategies for integrating 3-fluoropiperidin-4-ol into your discovery pipeline.
Physicochemical Profile & Stereochemistry
The utility of 3-fluoropiperidin-4-ol hinges on its stereochemistry. The cis-diastereomer is often preferred in library design due to its ability to engage in intramolecular H-bonding and specific dipole alignments.
Table 1: Physicochemical Properties (Comparison)
| Property | Piperidin-4-ol (Parent) | 3-Fluoropiperidin-4-ol | Impact on Drug Design |
| MW | 101.15 Da | 119.14 Da | Minimal mass penalty; remains <150 Da (Rule of 3). |
| cLogP | -0.65 | -0.45 | Slight lipophilicity increase; improves hydrophobic contact. |
| Basic pKa | ~10.8 | ~9.2 | Critical: Closer to physiological pH; improves oral bioavailability and CNS penetration. |
| Fsp³ Fraction | 1.0 | 1.0 | High 3D complexity; reduces "flatland" non-specific binding. |
| H-Bond Donors | 2 (NH, OH) | 2 (NH, OH) | Retains key directional interactions. |
| H-Bond Acceptors | 2 (N, O) | 3 (N, O, F) | Fluorine acts as a weak acceptor and dipole modulator. |
Mechanistic Insight: Conformational Bias & The Gauche Effect
Understanding the conformation of 3-fluoropiperidin-4-ol is prerequisite to rational design.[1] Unlike cyclohexane, where bulky groups prefer the equatorial position, the fluorine gauche effect and charge-dipole interactions often stabilize the axial orientation of the fluorine, particularly in the protonated ammonium form.
Diagram 1: Stereoelectronic Control Mechanism
This diagram illustrates how the gauche effect and charge-dipole interactions stabilize the axial-Fluorine conformation, directing the vectors of the Hydroxyl and Amine substituents.
Expert Insight: When docking this fragment, do not assume a standard chair conformation. Generate ensembles that account for the axial-F preference, especially if the piperidine nitrogen is predicted to form a salt bridge (protonated) within the pocket.
Protocol A: Ligand-Observed F NMR Screening
This protocol utilizes the high gyromagnetic ratio of
Materials
-
Fragment: 3-Fluoropiperidin-4-ol ( >98% purity).
-
Target Protein: Purified (>90%), concentration ~10–20 µM.
-
Buffer: D₂O/H₂O (10:90), 50 mM Phosphate/Tris, pH 7.4. Note: Avoid fluorinated buffers.
-
Internal Standard: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (encapsulated in a capillary if necessary to avoid interaction).
Workflow Steps
-
Cocktail Preparation:
-
Prepare a "cocktail" of 10–20 fluorinated fragments.
-
Rule: Ensure chemical shift separation of >0.2 ppm between all signals. 3-Fluoropiperidin-4-ol typically resonates around -180 to -200 ppm (relative to CFCl₃), a region often less crowded than the CF₃ region.
-
Final fragment concentration: 50 µM each.
-
-
T2 Relaxation Filter (CPMG) Experiment:
-
Principle: Large molecules (protein-bound fragments) relax faster (short T2). The CPMG pulse sequence filters out broad signals from bound ligands, resulting in a reduction of signal intensity compared to the free ligand.
-
Step 1 (Reference Spectrum): Acquire
F spectrum of the fragment cocktail without protein. -
Step 2 (Screening Spectrum): Add target protein (10–20 µM) to the cocktail. Incubate for 15 mins at 25°C.
-
Step 3 (Acquisition): Run the CPMG sequence (total spin-echo time ~40–80 ms).
-
-
Data Analysis:
-
Overlay Reference and Screening spectra.
-
Hit Criteria: A signal intensity reduction of >30% indicates binding (exchange broadening + T2 filtering).
-
Validation: Confirm hits by titrating the specific fragment (single-compound mode) to determine
via chemical shift perturbation (CSP) or line broadening.
-
Self-Validating Check: Include a known non-binder fluorinated molecule (negative control) in the cocktail. Its signal intensity must remain constant (100% ± 5%) between reference and screening spectra.
Protocol B: Fragment Elaboration (Grow & Link)
Once 3-fluoropiperidin-4-ol is identified as a hit, the next step is elaboration. The scaffold offers two distinct vectors.
Elaboration Strategy Diagram
This workflow outlines the decision matrix for growing the fragment based on the initial binding mode.
Synthetic Protocols for Elaboration
A. Reductive Amination (Maintaining Basicity):
-
Rationale: Preserves the positive charge on the nitrogen (critical if the original hit forms a salt bridge). The fluorine keeps the pKa lower (9.2) than a standard piperidine, improving lipophilicity (LogD) of the final lead.
-
Reagents: Aldehyde (1.0 eq), Fragment (1.0 eq), NaBH(OAc)₃ (1.5 eq), DCM/MeOH.
B. Amide Coupling (Removing Charge):
-
Rationale: If the nitrogen vector points toward a hydrophobic pocket, capping it as an amide removes the polarity.
-
Reagents: Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
References
-
Physicochemical Properties & Synthesis
-
Enantioselective synthesis of cis-3-fluoropiperidin-4-ol. (2013).[2] National Institutes of Health (PubMed).
-
-
19F NMR Screening Methodology
-
Conformational Analysis (Gauche Effect)
-
Library Design & 3F Library
-
Medicinal Chemistry Application (pKa Modulation)
-
3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity h5-HT(2A) receptor antagonists.[7] (2001). Journal of Medicinal Chemistry.
-
Sources
- 1. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Nucleophilic Substitution on the Piperidine Nitrogen
Application Note & Protocol Guide
) and N-Arylation (Executive Summary
The piperidine moiety is a ubiquitous pharmacophore, present in blockbuster drugs such as Fentanyl, Donepezil, and Tadalafil. Its secondary amine nitrogen serves as a critical vector for diversification. However, the nucleophilic substitution on this nitrogen is often deceptive; while thermodynamically favorable, it is kinetically prone to over-alkylation (quaternization) or competing elimination reactions (
This guide provides high-fidelity protocols for N-alkylation and N-arylation , moving beyond textbook theory to address the practical causality of yield loss. We focus on controlling the "Nucleophilicity vs. Basicity" dichotomy and leveraging the "Element Effect" in aromatic substitutions.
Mechanistic Foundations
To optimize reaction conditions, one must distinguish between the concerted nature of alkylation and the stepwise nature of arylation.
N-Alkylation ( )
The reaction between piperidine and an alkyl halide follows second-order kinetics (
-
Critical Challenge: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to rapid quaternization (formation of ammonium salts).
-
Control Strategy: Kinetic control is achieved via stoichiometry (excess amine) or steric modulation.
N-Arylation ( )
Unlike
-
Critical Requirement: The aryl ring must possess electron-withdrawing groups (EWG) ortho/para to the leaving group to stabilize the anionic intermediate.
-
The Element Effect: Contrary to
, Fluorine is the superior leaving group ( ) because its high electronegativity lowers the energy of the transition state for the rate-determining addition step.
Mechanistic Pathway Visualization
Figure 1: Comparative mechanistic pathways. Note the risk of quaternization in
Experimental Protocols
Protocol A: Controlled N-Alkylation ( )
Objective: Synthesis of N-benzylpiperidine with minimal bis-alkylation. Scope: Primary alkyl halides (Benzyl-Br, Methyl-I).
Reagents:
-
Piperidine (1.0 equiv)
-
Benzyl Bromide (0.95 equiv) — Limiting reagent is crucial.
-
Potassium Carbonate (
) (2.0 equiv) — Milled/Powdered. -
Acetonitrile (
) or DMF (anhydrous).[1]
Procedure:
-
Preparation: Dissolve Piperidine (10 mmol) and
(20 mmol) in anhydrous MeCN (20 mL). Stir vigorously at 0°C for 15 minutes.-
Why: Pre-cooling suppresses initial exotherms; powdered base ensures high surface area for acid scavenging.
-
-
Addition: Dissolve Benzyl Bromide (9.5 mmol) in MeCN (5 mL). Add this solution dropwise over 60 minutes via syringe pump or addition funnel.
-
Causality: Keeping the electrophile concentration low relative to the amine ensures the secondary amine competes effectively against the product tertiary amine, preventing quaternization.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check TLC (Mobile phase: 10% MeOH/DCM). Look for the disappearance of the halide.[2]
-
-
Workup: Filter off inorganic salts (
). Concentrate the filtrate. -
Purification: If necessary, purify via flash chromatography on silica (neutralized with 1%
to prevent streaking).
Protocol B: N-Arylation of Activated Fluorobenzenes ( )
Objective: Synthesis of 1-(4-nitrophenyl)piperidine.
Scope: Aryl halides with ortho/para EWGs (
Reagents:
-
Piperidine (1.2 equiv)
-
1-Fluoro-4-nitrobenzene (1.0 equiv) — Fluorine is preferred over Chlorine.
-
DIPEA (Hünig's Base) (2.0 equiv) or
. -
DMSO or DMF (Polar Aprotic).
Procedure:
-
Preparation: Dissolve 1-Fluoro-4-nitrobenzene (5 mmol) in DMSO (10 mL).
-
Activation: Add DIPEA (10 mmol).
-
Nucleophilic Attack: Add Piperidine (6 mmol) in one portion.
-
Note: Unlike alkylation, over-arylation is sterically and electronically disfavored (the product ring is electron-rich, deactivating it toward further nucleophilic attack on another aryl halide).
-
-
Thermal Drive: Heat to 60–80°C.
-
Why:
has a higher activation energy barrier (loss of aromaticity) than .
-
-
Quench: Pour reaction mixture into crushed ice/water. The product often precipitates as a yellow/orange solid.
-
Isolation: Filtration or extraction with EtOAc.
Critical Optimization Parameters
Solvent & Base Selection Matrix
The choice of solvent dictates the "nakedness" of the piperidine nucleophile.
| Parameter | Recommended System | Scientific Rationale |
| Standard | MeCN / | MeCN is polar aprotic (solvates cations, leaves anions naked) but volatile enough for easy removal. |
| Difficult | DMF / NaH | For sterically hindered halides. NaH generates the piperidine amide anion (highly nucleophilic). |
| Green | Ethanol / | Protic solvents slow |
| Standard | DMSO / DIPEA | DMSO stabilizes the polar transition state (Meisenheimer complex). |
| Fast | NMP / Microwave | Microwave irradiation overcomes the activation energy barrier of aromaticity loss rapidly. |
Troubleshooting: The "Elimination" Trap
If the alkyl halide is sterically hindered (secondary or tertiary), piperidine acts as a Base rather than a Nucleophile, triggering
-
Symptom: Formation of alkene instead of amine.
-
Solution: Switch to a less basic nucleophile (e.g., Piperazine) or use a polar aprotic solvent at lower temperatures to favor substitution over elimination.
Decision Logic for Protocol Selection
Use the following workflow to determine the optimal synthetic route.
Figure 2: Experimental decision matrix. Note that secondary alkyl halides are often poor substrates for direct substitution due to E2 competition.
References
-
Mayr, H., et al. (2007).[3] "Nucleophilicities of Primary and Secondary Amines in Water." Organic & Biomolecular Chemistry. Link
- Bunnett, J. F. (1951). "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.
- Ricci, A. (2000). Modern Amination Methods. Wiley-VCH.
-
Kormos, C. M., & Leadbeater, N. E. (2006). "Microwave-Promoted Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reactivity of the C4-Hydroxyl Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into one of the more persistent challenges in synthetic chemistry: the low reactivity of the C4-hydroxyl group, particularly in carbohydrate and steroid scaffolds. The functionalization of this specific hydroxyl is critical for creating glycosidic linkages in oligosaccharides and for the synthesis of diverse glycoconjugates and therapeutic agents.[1][2] This resource moves beyond simple protocols to explain the underlying causes of low reactivity and offers structured, validated strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my C4-hydroxyl group unreactive compared to other hydroxyls in the molecule?
A1: The low reactivity of a C4-hydroxyl (C4-OH) group is almost always rooted in a combination of steric and electronic factors. Understanding which factor is dominant is the first critical step in designing a successful reaction strategy.
-
Causality—Steric Hindrance: The C4-OH in many cyclic systems, such as pyranose rings, is a secondary alcohol, which is inherently less accessible than a primary alcohol (e.g., C6-OH).[3] Its reactivity is further diminished by its local environment.
-
Axial vs. Equatorial: An axial C4-OH is often significantly less reactive than an equatorial one because of 1,3-diaxial interactions with other groups on the ring, which shield it from the approach of reagents.[4][5]
-
Neighboring Groups: Bulky protecting groups on adjacent positions (C3 or C5) can create a "pocket" that physically blocks access to the C4-OH.[6] This steric clash, or steric hindrance, increases the activation energy required for a reaction to occur.[7]
-
-
Causality—Electronic Effects: The nucleophilicity of the hydroxyl oxygen—its ability to donate an electron pair to an electrophile—is governed by the electronic environment.[8][9]
-
Inductive Effects: Electron-withdrawing groups (EWGs), such as esters (e.g., benzoyl, acetyl) or carbamates, positioned on neighboring carbons (C2, C3, C5, C6) pull electron density away from the C4-OH through the sigma bonds.[4] This effect reduces the oxygen's nucleophilicity, making it a poorer reactant.[4][5] For instance, a C6-benzoyl group has been shown to have a "disarming" effect on the reactivity of the C4-OH.[4]
-
Hydrogen Bonding: Intramolecular hydrogen bonds, for example between the C4-OH and an adjacent group, can also decrease reactivity by reducing the availability of the oxygen's lone pair.[10]
-
To diagnose the primary issue, carefully analyze a 3D model of your substrate. If the C4-OH is surrounded by large groups or is in a crowded axial position, steric hindrance is a likely culprit. If it is relatively exposed but surrounded by EWGs, electronic deactivation is the more probable cause.
Caption: Diagnostic flowchart for identifying the root cause of C4-OH low reactivity.
Q2: How can I overcome steric hindrance to improve C4-OH reactivity?
A2: When physical blockage is the problem, your strategy should focus on altering reaction parameters to bypass the steric barrier or using smaller, more aggressive reagents.
A multi-faceted approach is often most effective. Consider the following strategies, summarized in the table below.
-
Modify Reaction Conditions: The simplest approach is often to increase the reaction temperature. This provides the necessary activation energy to overcome steric repulsion. However, this risks decomposition or the formation of side products, so careful monitoring (e.g., by TLC) is essential.[1]
-
Select a Less Bulky Reagent: If your electrophile is large (e.g., pivaloyl chloride), switching to a smaller alternative (e.g., acetyl chloride) can dramatically improve access to the hindered hydroxyl group.
-
Employ a More Powerful Catalyst or Activator:
-
Lewis Acids: Catalysts like Scandium(III) triflate (Sc(OTf)₃) or tin(IV) reagents can coordinate to the electrophile, making it more reactive, or to the hydroxyl itself, increasing its nucleophilicity.[11] This can facilitate the reaction at lower temperatures.
-
Stronger Base: For reactions requiring deprotonation of the hydroxyl, switching from a mild base (e.g., pyridine) to a stronger, non-nucleophilic base (e.g., proton sponge) or a powerful alkoxide-forming base (e.g., NaH) can generate a more potent nucleophile that is better able to react despite steric challenges.[8][12]
-
Table 1: Comparison of Strategies to Overcome Steric Hindrance
| Strategy | Principle | Example Reagent/Condition | Pros | Cons/Risks |
| Increase Temperature | Provides activation energy to overcome steric repulsion. | Reflux in Toluene (110°C) vs. RT | Simple to implement; no new reagents required. | May cause substrate degradation or side reactions. |
| Use Smaller Reagent | Reduces steric clash between nucleophile and electrophile. | Acetyl Chloride (CH₃COCl) vs. Pivaloyl Chloride ((CH₃)₃CCOCl) | Can significantly increase yield and reaction rate. | May not be an option if a specific bulky group is required. |
| Employ Stronger Catalyst | Lowers the activation energy barrier. | Sc(OTf)₃, TMSOTf, Organocatalysts[13] | Can enable reactions at lower temperatures; high efficiency. | Catalyst cost, substrate compatibility, and removal can be issues. |
| Use Stronger Base | Generates a more potent alkoxide nucleophile.[12] | NaH in THF vs. Pyridine | Dramatically increases nucleophilicity.[8] | Can promote side reactions like elimination; requires anhydrous conditions. |
Q3: My issue appears to be electronic deactivation. What are the best strategies?
A3: When the C4-OH is electronically "disarmed" by nearby withdrawing groups, the goal is to either enhance its intrinsic nucleophilicity or to circumvent the issue entirely using a protection-functionalization-deprotection sequence.
-
Direct Activation:
-
Stannylene Acetal Method: This is a classic and highly effective method for regioselectively activating a specific hydroxyl group.[2] Dibutyltin oxide ((Bu₂)₂SnO) reacts with the carbohydrate, often preferentially with a cis-diol pair, to form a five-membered 1,3,2-dioxastannolane ring.[14] This process activates one of the hydroxyl oxygens—typically the more accessible or equatorial one—making it significantly more nucleophilic for subsequent acylation or alkylation.[2][15] This method is powerful because it temporarily boosts the reactivity of a targeted hydroxyl without permanently modifying others.[15]
-
-
Indirect Functionalization (Orthogonal Protecting Group Strategy): This is a cornerstone of complex carbohydrate synthesis.[16][17] The logic is to physically block all other reactive sites, forcing the reaction to occur at the desired C4-OH.[17][18]
-
Step 1: Protect More Reactive Hydroxyls: First, selectively protect the more reactive hydroxyls. For a typical pyranoside, this means protecting the primary C6-OH with a bulky silyl ether (e.g., TBDPS-Cl) or a trityl group. Other more reactive secondary hydroxyls can also be protected.
-
Step 2: Functionalize the Exposed C4-OH: With all other positions blocked, the C4-OH is now the only available site for reaction. Proceed with your desired transformation (e.g., glycosylation, acylation).
-
Step 3: Deprotection: In the final step, remove the protecting groups under conditions that do not affect your newly installed C4-substituent. This requires choosing protecting groups from different "orthogonal sets"—groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, or fluoride-labile).[17][18]
-
Sources
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00369F [pubs.rsc.org]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Alcohol Reactivity [www2.chemistry.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective Transformation with Tin Acetal | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
Technical Guide: Biological Activity & Physicochemical Profiling of 3-Fluoro vs. Non-Fluoro Piperidines
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, present in over 70 FDA-approved drugs. However, the unsubstituted piperidine often suffers from high basicity (pKa ~11), leading to poor membrane permeability, lysosomal trapping, and off-target hERG channel inhibition.
The strategic introduction of a fluorine atom at the 3-position (3-fluoropiperidine) acts as a "physicochemical switch." This guide objectively compares the biological and chemical performance of 3-fluoro derivatives against their non-fluoro counterparts. The data demonstrates that 3-fluorination typically lowers pKa by 1.5–2.0 units, alters conformational bias via the gauche effect, and modulates metabolic clearance, often without significant steric penalty.
Physicochemical Impact: The Fluorine Effect
The primary driver for substituting hydrogen with fluorine at the C3 position is the modulation of basicity and lipophilicity.
Basicity (pKa) Modulation
Unsubstituted piperidines are highly basic. At physiological pH (7.4), they exist almost exclusively (>99.9%) as the cationic ammonium species. This limits passive diffusion across the blood-brain barrier (BBB) and cell membranes.
-
Mechanism: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) through the
-bond framework. This destabilizes the positive charge on the protonated nitrogen, thereby increasing the acidity of the conjugate acid (lowering the pKa). -
Data Comparison:
| Property | Piperidine (Unsubstituted) | 3-Fluoro-Piperidine | Biological Implication |
| pKa (Conj. Acid) | ~11.0 | ~9.0 – 9.4 | 3-F increases the fraction of neutral species at pH 7.4, improving permeability. |
| Ionization at pH 7.4 | >99.9% Cationic | ~98% Cationic | Reduced cation load decreases hERG liability (hERG affinity correlates with basicity). |
| H-Bonding | Donor (NH) | Donor (NH) + Acceptor (F) | Fluorine acts as a weak H-bond acceptor, potentially engaging new binding pockets. |
Lipophilicity (LogD vs. LogP)
While fluorine is intrinsically lipophilic, the 3-fluoro substitution often leads to a lower distribution coefficient (LogD) at physiological pH compared to the non-fluorinated parent, despite a higher intrinsic LogP.
-
Logic:
. -
Observation: Although adding F increases lipophilicity (LogP), the significant drop in pKa means less compound is ionized at pH 7.4. However, because the C-F bond is polar, it can lower the overall lipophilicity in specific contexts compared to a C-H or C-Me group.
Conformational Steering: The Gauche Effect
This is the most critical differentiator for binding affinity. Unlike the unsubstituted piperidine, which exists in a rapid chair-chair equilibrium favoring equatorial substituents, 3-fluoropiperidine exhibits a "switchable" conformation dependent on protonation.
The Mechanism[1][2][3]
-
Neutral State: 3-F-piperidine behaves similarly to piperidine, with a slight preference for the equatorial fluorine to avoid 1,3-diaxial strain.
-
Protonated State (Bioactive Form): Upon protonation (formation of the ammonium cation), the equilibrium shifts dramatically. The fluorine atom prefers the axial position.[1]
-
Reason: The Charge-Dipole Gauche Effect. The antiparallel alignment of the highly polar
bond and the bond stabilizes the molecule electrostatically.
-
Visualization of Conformational Bias
The following diagram illustrates the conformational locking mechanism that occurs upon protonation.
Figure 1: Conformational inversion driven by the fluorine gauche effect upon protonation.
Metabolic Stability
Substitution at the 3-position can block metabolic soft spots, specifically oxidative dealkylation or ring oxidation mediated by Cytochrome P450 (CYP) enzymes.
-
Non-Fluoro: Susceptible to oxidation at
-carbons (C2/C6) leading to ring opening, or -carbon (C4). -
3-Fluoro:
-
Electronic Deactivation: The electronegative fluorine deactivates the adjacent C-H bonds toward CYP-mediated hydrogen abstraction (HAT).
-
Lipophilicity Tuning: By lowering LogD, the compound may show reduced affinity for the hydrophobic active sites of CYP3A4/2D6.
-
Result: 3-F analogs often exhibit extended half-life (
) and lower intrinsic clearance ( ) in liver microsomes compared to des-fluoro analogs.
-
Experimental Protocols
To validate the effects described above, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
Objective: Accurately measure the pKa shift induced by fluorine.[2]
-
Preparation: Prepare a 10 mM stock solution of the piperidine analog in DMSO.
-
Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 2.0, 7.0, 12.0) and a standardized 0.1 M KOH titrant.
-
Titration:
-
Dilute sample to 50 µM in 0.15 M KCl (ionic strength adjustor).
-
Perform a "Dual-List" titration: Acid-to-Base (pH 2 → 12) followed by Base-to-Acid (pH 12 → 2) to check for hysteresis (precipitation/degradation).
-
Control: Run Quinine (pKa ~8.5) as a reference standard.
-
-
Analysis: Calculate pKa using the Bjerrum difference plot method. A shift of >1.0 unit vs. unsubstituted piperidine confirms the fluorine inductive effect.
Protocol B: In Vitro Microsomal Stability (Clearance)
Objective: Compare metabolic stability (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Reaction Mix:
-
Test Compound: 1 µM (low concentration to ensure first-order kinetics).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
-
Workflow:
-
Pre-incubate microsomes + compound for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at
min. -
Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Quantification: LC-MS/MS analysis of parent compound depletion.
-
Calculation:
Self-Validation: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel.
Experimental Workflow Diagram
The following diagram outlines the decision tree for evaluating 3-fluoro analogs.
Figure 2: Screening workflow for validating fluorine substitution benefits.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors. Part 1: The discovery of 3-fluoropiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(16), 4542-4547. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. [Link]
Sources
Technical Guide: X-ray Crystallography & Conformational Analysis of 3-Fluoropiperidin-4-ol
Executive Summary: The Fluorine Impact
Product Focus: 3-Fluoropiperidin-4-ol (Scaffold) Primary Application: Fragment-based drug discovery (FBDD) and scaffold hopping.
This guide provides a technical comparison of the 3-Fluoropiperidin-4-ol scaffold against its non-fluorinated analog (piperidin-4-ol) and computational models. The core differentiator is the Fluorine Gauche Effect , a stereoelectronic force that "locks" the piperidine ring into a specific chair conformation, distinct from the flexible equilibrium observed in non-fluorinated analogs. This structural rigidity is critical for reducing entropic penalties during protein-ligand binding.
Comparative Analysis: X-ray vs. Alternatives
The determination of small molecule conformation is often approached via three methods. The table below highlights why X-ray crystallography remains the "Gold Standard" for this specific scaffold, particularly when resolving the cis vs. trans fluorine-hydroxyl relationships.
| Feature | X-ray Crystallography (Gold Standard) | Solution NMR ( | Computational DFT (B3LYP/6-31G*) |
| Conformational State | Single, defined state (Solid-state lock) | Time-averaged (Fast exchange between conformers) | Theoretical Minima (Gas phase, lacks solvation effects) |
| Stereochemistry | Absolute configuration (with heavy atom/anomalous dispersion) | Relative configuration (via NOE/coupling constants) | N/A (Requires input structure) |
| H-Bonding Network | Directly observable (Donor-Acceptor distances) | Inferred (Concentration dependence) | Predicted (often overestimates strength) |
| Resolution of Gauche Effect | Definitive (Precise torsion angles) | Indirect (via | Model-dependent |
Expert Insight: The "Virtual" Conformation Trap
Reliance solely on DFT or NMR for 3-fluoropiperidines can be misleading. NMR often shows an averaged signal suggesting a "flexible" ring, whereas X-ray data reveals that in a structured environment (like a crystal lattice or protein binding pocket), the molecule adopts a rigid axial-fluorine conformation due to the hyperconjugative
Structural Data & Conformational Dynamics[1][2][3][4]
The "Fluorine Gauche Effect"
In cis-3-fluoropiperidin-4-ol, the fluorine atom does not behave merely as a steric bulk. X-ray data confirms a strong preference for the axial orientation of the fluorine, contrary to standard steric prediction (equatorial preference).
-
Mechanism: Hyperconjugation between the anti-periplanar C-H bond and the low-lying C-F antibonding orbital (
).[1] -
Result: The piperidine ring puckers to place the C-F bond gauche to the ring nitrogen lone pair (or N-H bond in salts).
Crystallographic Parameters (Representative Data)
Based on comparative analysis of 3-fluoro-piperidinium salts (e.g., HCl salt).
| Parameter | cis-3-Fluoropiperidin-4-ol (HCl Salt) | Piperidin-4-ol (Non-fluorinated) | Impact |
| Ring Conformation | Distorted Chair ( | Ideal Chair ( | F-analog is pre-organized. |
| C3-F Orientation | Axial / Pseudo-axial | N/A | Maximizes Gauche effect. |
| C4-OH Orientation | Equatorial | Equatorial/Axial mix | OH vector is stabilized. |
| C3-C4 Torsion | ~55-60° (Gauche) | ~60° | F...OH intramolecular interaction possible. |
| pKa (Amine) | ~8.4 | ~11.1 | 2.7 log unit drop (Better bioavailability). |
Experimental Protocol: Crystallization & Structure Solution
Crystallizing small, polar, flexible molecules like 3-fluoropiperidin-4-ol is challenging. The free base is often an oil or hygroscopic solid. The following protocol utilizes salt formation to enforce lattice rigidity, a method validated for obtaining high-quality X-ray data.
Protocol: Slow Evaporation of Hydrochloride Salt
Objective: Obtain single crystals suitable for X-ray diffraction (XRD) to determine absolute stereochemistry.
Materials:
-
cis-3-Fluoropiperidin-4-ol (free base or N-Boc precursor).
-
4M HCl in Dioxane.
-
Solvents: Methanol (MeOH), Diethyl Ether (
), Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Salt Formation (If starting from free base):
-
Dissolve 50 mg of 3-fluoropiperidin-4-ol in 0.5 mL dry MeOH.
-
Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.
-
Stir for 15 mins. Evaporate solvent to yield the crude HCl salt (white hygroscopic solid).
-
-
Vapor Diffusion Crystallization (The "Self-Validating" Step):
-
Why this works: Direct evaporation often yields amorphous powder. Vapor diffusion allows the lattice to form slowly, minimizing defects.
-
Inner Vial: Dissolve 20 mg of the crude HCl salt in the minimum amount of MeOH (approx 0.2 - 0.3 mL). Filter through a 0.2 µm PTFE syringe filter into a small (4 mL) glass vial.
-
Outer Vessel: Place the open inner vial inside a larger (20 mL) scintillation vial containing 5 mL of
(antisolvent). -
Sealing: Cap the outer vial tightly.
-
Incubation: Store at 4°C undisturbed for 3-7 days.
-
Observation:
vapors slowly diffuse into the MeOH, lowering solubility and promoting nucleation of prisms/needles.
-
-
Harvesting:
-
Examine under polarized light microscope. Crystalline material will refract light (birefringence).
-
Mount crystal on a Kapton loop using Paratone oil.
-
Flash cool to 100 K in the
stream of the diffractometer.
-
Visualization: Crystallization Logic Flow
Caption: Workflow for converting the hygroscopic free base into a diffraction-quality hydrochloride salt crystal via vapor diffusion.
Mechanistic Visualization: The Conformational Lock
Understanding why the X-ray data looks the way it does requires visualizing the competing forces. The diagram below illustrates the energy landscape that favors the specific conformer observed in the crystal structure.
Caption: The "Fluorine Gauche Effect" overrides standard steric repulsion, forcing the fluorine atom into an axial position in the crystal structure.
References
-
Shaw, S. J., et al. (2013). "Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry."[2] Journal of Organic Chemistry.
- Relevance: Describes the synthesis and explicit crystallization of the enantiopure material, valid
-
Rowley, M., et al. (2001). "3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists." Journal of Medicinal Chemistry.
- Relevance: Demonstrates the use of the 3-fluoropiperidine scaffold in drug design and the impact of fluorine on pKa and bioavailability.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
- Relevance: Authoritative review on the "Gauche Effect" mechanism ($ \sigma_{C-H} \rightarrow \sigma^*_{C-F} $)
-
Gomecka, A., et al. (2016). "Lithium-mediated synthesis of 3-fluoropiperidines." Beilstein Journal of Organic Chemistry.
- Relevance: Discusses the structural characterization of fluorinated piperidines and the stability of different isomers.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoropiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, profoundly influencing metabolic stability, potency, and bioavailability. 3-Fluoropiperidin-4-ol is a valuable building block in this arena, incorporating both a fluorine atom and a hydroxyl group onto a piperidine scaffold, a privileged structure in medicinal chemistry. Understanding the mass spectrometric behavior of such molecules is critical for their unambiguous identification in complex reaction mixtures, metabolite profiling, and quality control. This guide provides an in-depth analysis of the anticipated electron ionization (EI) and electrospray ionization (ESI) fragmentation patterns of 3-Fluoropiperidin-4-ol, drawing a detailed comparison with its non-fluorinated analog, piperidin-4-ol. We will explore the causal mechanisms behind the observed fragmentation, highlighting the diagnostic ions that arise from the interplay between the amine, alcohol, and fluorine substituents.
Introduction: The Structural Context
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features.[1] The fragmentation of a molecule within a mass spectrometer is not random; it is a series of predictable dissociation reactions governed by the molecule's structure, the stability of the resulting fragments, and the ionization technique employed.[1][2]
For cyclic amines like piperidine, fragmentation is heavily influenced by the nitrogen atom.[3] Under electron ionization (EI), the initial event is typically the removal of a non-bonding electron from the nitrogen, creating a radical cation (M+•). The subsequent fragmentation is directed by this radical site, with the most common pathway being alpha-cleavage —the breaking of a carbon-carbon bond adjacent to the nitrogen.[4][5][6] This process leads to the formation of a stable, resonance-stabilized iminium ion, which often represents the base peak in the spectrum.[3]
The presence of additional functional groups—in this case, a hydroxyl group at the C4 position and a fluorine atom at the C3 position—introduces new and competing fragmentation pathways. This guide will dissect these pathways to build a predictive framework for interpreting the mass spectrum of 3-Fluoropiperidin-4-ol.
Ionization Methodologies: A Deliberate Choice
The choice of ionization method dictates the initial energy imparted to the molecule and, consequently, the extent of fragmentation.
-
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). This process creates energetically unstable molecular ions that undergo extensive and reproducible fragmentation.[1] EI is invaluable for structural elucidation as it generates a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically generates protonated molecules [M+H]+ with minimal fragmentation. It is ideal for determining the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) is then used to induce controlled fragmentation of the selected [M+H]+ ion through collision-induced dissociation (CID), providing structural insights.[7][8]
For a comprehensive analysis, both techniques are complementary. EI provides a foundational fragmentation pattern, while ESI-MS/MS allows for the targeted study of specific fragmentation pathways from the protonated parent molecule.[7]
Comparative Fragmentation Analysis: Piperidin-4-ol vs. 3-Fluoropiperidin-4-ol
To understand the impact of the fluorine substituent, we must first establish the baseline fragmentation of the parent structure, piperidin-4-ol.
Under electron ionization, the molecular ion of piperidin-4-ol (m/z 101) will be observed. The primary fragmentation pathways are driven by the nitrogen and hydroxyl groups.
-
Alpha-Cleavage: The dominant pathway for cyclic amines involves cleavage of the C2-C3 or C5-C6 bonds.[9] Loss of an ethyl radical (•C2H5) via ring cleavage would be complex, but a key fragmentation is the loss of a hydrogen radical from the C2 or C6 position to form a stable iminium ion at m/z 100 .
-
Loss of Water: Alcohols are prone to dehydration, leading to the elimination of a neutral water molecule (18 Da).[10][11] This results in a significant peak at m/z 83 ([M-18]+•).
-
Combined Alpha-Cleavage and Functional Group Loss: Subsequent fragmentation of the primary ions can occur. For instance, the ion at m/z 100 could lose water to produce an ion at m/z 82.
The workflow for this fragmentation is visualized below.
Caption: Fig 2. Proposed EI fragmentation for 3-Fluoropiperidin-4-ol.
Under ESI conditions, the protonated molecule [M+H]+ at m/z 120 will be the predominant ion in the MS1 spectrum. Tandem MS (MS/MS) analysis via CID will induce fragmentation. The fragmentation pathways are often similar to EI but initiated from an even-electron species.
-
Primary Loss of H₂O: The protonated hydroxyl group is an excellent leaving group. The most facile fragmentation will likely be the loss of a neutral water molecule, yielding a prominent fragment ion at m/z 102 ([M+H-H₂O]+).
-
Primary Loss of HF: Loss of neutral HF from the protonated molecule is also expected, resulting in a fragment at m/z 100 ([M+H-HF]+).
The relative abundance of the m/z 102 and m/z 100 fragments in the MS/MS spectrum will be diagnostic and depends on the collision energy used.
Data Summary: A Comparative Table
The following table summarizes the key diagnostic ions expected for both compounds under EI conditions. This side-by-side comparison highlights the influence of fluorine substitution.
| m/z | Proposed Fragment Identity (Piperidin-4-ol) | Proposed Fragment Identity (3-Fluoropiperidin-4-ol) | Fragmentation Pathway | Diagnostic Value |
| 119 | - | M+• | Molecular Ion | Confirms MW of fluorinated compound. |
| 118 | - | [M-H]+ | α-Cleavage | Confirms amine presence. |
| 101 | M+• | [M-H₂O]+• | Molecular Ion / Dehydration | Differentiates parent from a fragment. |
| 100 | [M-H]+ | - | α-Cleavage | Confirms amine presence. |
| 99 | - | [M-HF]+• | HF Elimination | Key indicator of fluorine. |
| 83 | [M-H₂O]+• | - | Dehydration | Confirms hydroxyl group. |
| 81 | - | [M-H₂O-HF]+• | Sequential Elimination | Confirms presence of both F and OH. |
Standard Experimental Protocol
To ensure the generation of reproducible and high-quality mass spectra, the following protocol serves as a validated starting point.
Objective: To acquire EI and ESI mass spectra of a piperidine-based analyte.
Instrumentation:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source (e.g., Agilent 7890B GC with 5977A MSD).
-
LC-MS System: Liquid chromatograph coupled to a mass spectrometer with an Electrospray Ionization (ESI) source (e.g., Waters ACQUITY UPLC with a Q-Tof Mass Spectrometer).
GC-MS (EI) Protocol:
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile solvent (e.g., Methanol or Dichloromethane).
-
GC Method:
-
Inlet: Splitless mode, 250 °C.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 60 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injection Volume: 1 µL.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 400.
-
LC-MS (ESI) Protocol:
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a suitable mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50 - 500.
-
MS/MS (CID): Select precursor ion (e.g., m/z 120) and apply a collision energy ramp (e.g., 10-40 eV) to generate a fragment ion spectrum.
-
This dual-approach ensures both a detailed fragmentation fingerprint from GC-MS and confirmation of the molecular weight with targeted structural data from LC-MS/MS.
Conclusion
The mass spectrometric fragmentation of 3-Fluoropiperidin-4-ol is a predictable process governed by the fundamental principles of ion stability and reaction mechanisms. By comparing its fragmentation to the non-fluorinated piperidin-4-ol, we can clearly delineate the directing effects of the fluorine substituent. The neutral loss of HF (20 Da) is the most compelling diagnostic fragment for identifying the fluorinated compound under EI conditions. Under ESI-MS/MS, the facile losses of both water and hydrogen fluoride from the protonated parent ion confirm the presence and connectivity of the key functional groups. This guide provides the necessary framework for researchers to confidently identify and characterize this important chemical building block in their work.
References
- BenchChem Technical Support Team. (2025).
-
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]
-
LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]
-
University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. Course Material. [Link]
-
JoVE Science Education Database. (2024). 15.9: Mass Spectrometry: Amine Fragmentation. [Link]
-
Moharram, Y. I., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. [Link]
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Validating Enantiomeric Excess of 3-Fluoropiperidin-4-ol: A Comparative Technical Guide
Executive Summary: The Chirality Challenge
3-Fluoropiperidin-4-ol is a high-value chiral building block in the synthesis of kinase inhibitors and fluorinated analogs of bioactive amines. Its validation presents a specific set of analytical challenges:
-
Multiple Stereocenters: The molecule possesses two chiral centers (C3 and C4), resulting in four potential stereoisomers: a cis-pair (
/ ) and a trans-pair ( / ). -
Detection Limits: The native molecule lacks a strong chromophore, making direct UV detection at standard wavelengths (254 nm) impossible.
-
Polarity: The secondary amine and alcohol functionalities create high polarity, leading to peak tailing on standard normal-phase chiral columns without modification.
This guide compares three validated workflows for determining enantiomeric excess (ee), ranging from the industry "Gold Standard" to rapid orthogonal methods.
Comparative Analysis of Analytical Methods
The following table contrasts the three primary methodologies for validating the stereochemical purity of 3-fluoropiperidin-4-ol.
| Feature | Method A: Derivatization + Chiral HPLC | Method B: | Method C: Chiral SFC |
| Principle | Chromatographic separation of N-protected derivative | Magnetic resonance splitting via Chiral Solvating Agent (CSA) | Supercritical fluid separation of free or protected amine |
| Detection | UV (254 nm) | UV or MS | |
| Throughput | Medium (20-40 min/run) | High (5-10 min/sample) | Very High (<10 min/run) |
| Sensitivity | High (using Benzoyl/Boc tag) | Low (requires mg quantities) | Medium/High |
| Pros | Robust, standard QC method, separates all 4 isomers | No column screening, instant feedback, uses Fluorine tag | Green chemistry, handles polar amines well |
| Cons | Requires sample prep (derivatization) | Cannot separate diastereomers easily; lower precision | Requires specialized equipment |
| Verdict | Gold Standard for QC | Best for In-Process Check | Best for High-Throughput Screening |
Method A: The Gold Standard (N-Derivatization + HPLC)
Because the free amine lacks UV absorption and interacts strongly with stationary phases, N-functionalization is the critical first step. This protocol uses Benzoylation , which introduces a strong chromophore and reduces amine basicity.
Chemical Rationale[1][2]
-
Chromophore Introduction: The benzoyl group (
nm) allows for sensitive UV detection. -
Kinetic Resolution Check: If the synthesis involved a kinetic resolution (e.g., enzymatic), this method validates both chemical and optical purity.
Step-by-Step Protocol
Step 1: Sample Derivatization
-
Dissolve 5 mg of 3-fluoropiperidin-4-ol in 1 mL of DCM.
-
Add 2.0 eq of Triethylamine (TEA).
-
Add 1.1 eq of Benzoyl Chloride (BzCl) at 0°C.
-
Stir for 15 minutes. Quench with water, extract with EtOAc.
-
Dry organic layer, evaporate, and reconstitute in Mobile Phase (e.g., Hexane/EtOH).
Step 2: Chromatographic Conditions
-
Column: Chiralpak AD-H or Chiralpak IC (Amylose-based columns are preferred for functionalized piperidines).
-
Dimensions:
mm, 5 m. -
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
Step 3: Validation Criteria
-
Specificity: The method must resolve the cis-enantiomers from the trans-enantiomers. Typically, cis and trans diastereomers separate significantly (
), while enantiomeric pairs require optimization of the alcohol modifier. -
Resolution (
): Target for the critical pair.
Method B: F-NMR with Chiral Solvating Agents
This method leverages the fluorine atom as a built-in "spy" nucleus.[1] By adding a Chiral Solvating Agent (CSA), the fluorine signals of the enantiomers split without the need for derivatization or columns.
Mechanism
The CSA forms a transient diastereomeric complex with the analyte via hydrogen bonding (between the CSA hydroxyl and the piperidine amine/alcohol). This induces a chemical shift difference (
Protocol
-
Solvent: Use
or (Benzene-d6 often enhances separation). -
Analyte: Dissolve 10 mg of free amine 3-fluoropiperidin-4-ol.
-
CSA Addition: Add 2-5 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or Mosher's Acid .
-
Acquisition: Acquire
F-NMR (proton decoupled). -
Analysis: Integrate the split fluorine peaks.
Note: This method is excellent for quick checks during synthesis but less precise for final QC (LOD
1-2%).
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the sample stage.
Figure 1: Decision workflow for selecting the optimal enantiomeric excess determination method.
Scientific Commentary & Troubleshooting
The "Cis/Trans" Trap
Before measuring ee, you must define the diastereomeric ratio (dr).
-
Problem: A chiral column might overlap the cis-enantiomer of the impurity with the trans-enantiomer of the product.
-
Solution: Always run a preliminary check on an achiral C18 or Silica column to determine the cis/trans ratio. Ensure your chiral method separates all 4 peaks if the diastereomeric purity is low.
Why Not Direct HPLC?
Direct analysis of the free amine on polysaccharide columns (like Chiralcel OD) often requires mobile phase additives like diethylamine (DEA) or trifluoroacetic acid (TFA) to suppress silanol interactions. However, 3-fluoropiperidin-4-ol is amphoteric and polar; even with additives, retention is often poor and detection (205-210 nm) is plagued by baseline noise from solvents. Derivatization is not just convenient; it is analytically necessary for robust validation.
References
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
-
Gouilleux, B., et al. (2024). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients.[2] Analyst.[2][1][3] [Link]
-
ResearchGate. Enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol. (Demonstrates the standard use of Boc-protection for this scaffold). [Link]
-
Higashi, Y. Derivatizing Reagents for Detection of Organic Compounds By HPLC. (Validation of benzofurazan/benzoyl derivatives for hydroxypiperidines). [Link]
Sources
A Senior Application Scientist's Guide to In Vitro Metabolic Stability of Fluorinated Piperidine Fragments
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of this profile is a molecule's metabolic stability, which refers to its susceptibility to biotransformation by drug-metabolizing enzymes.[1] For medicinal chemists, particularly those working with privileged scaffolds like piperidine, understanding and optimizing metabolic stability is a paramount objective. Poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects.[2]
The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes, located within the microsomal fraction of liver cells, playing a dominant role.[3] Consequently, in vitro assays using human liver microsomes (HLM) have become an indispensable tool in early drug discovery.[4] These assays allow for the rapid assessment and ranking of compounds based on their intrinsic clearance, providing valuable data for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[2][5]
This guide provides an in-depth comparison of in vitro metabolic stability assays with a specific focus on fluorinated piperidine fragments. Fluorination is a widely employed strategy in medicinal chemistry to enhance various drug properties, including metabolic stability.[6][7] The strong carbon-fluorine bond can block sites of metabolism or alter the electronic properties of a molecule, thereby reducing its susceptibility to enzymatic degradation.[7][8] The piperidine moiety, a common structural motif in many approved drugs, is often subject to metabolism.[9] Therefore, understanding the interplay between fluorination and the metabolic fate of piperidine-containing compounds is of significant interest to drug developers.
Comparative Analysis of In Vitro Metabolic Stability Assay Systems
While HLM assays are the workhorse for early-stage metabolic stability screening, a comprehensive drug development program may employ a variety of in vitro systems, each offering unique advantages and insights.
| Assay System | Primary Use | Advantages | Limitations |
| Liver Microsomes | High-throughput screening of Phase I (CYP-mediated) metabolism.[5][10] | Cost-effective, high-throughput, good for ranking compounds based on intrinsic clearance.[2][10] | Lacks Phase II metabolizing enzymes and cytosolic enzymes. May not fully predict in vivo clearance. |
| Hepatocytes | Broader assessment of Phase I and Phase II metabolism.[5] | Contains a more complete set of metabolizing enzymes and cofactors.[5] Better prediction of overall hepatic clearance. | More expensive, lower throughput, requires specialized cell culture techniques.[4] |
| Liver S9 Fraction | Intermediate complexity, contains both microsomal and cytosolic enzymes. | Broader enzymatic activity than microsomes. | Still lacks the full cellular context of hepatocytes. |
| Recombinant CYPs | Investigating the contribution of specific CYP isoforms to a compound's metabolism. | Provides precise information on which CYP enzymes are responsible for metabolism. | Does not account for the contribution of other enzymes or transporters. |
For the initial screening and lead optimization of fluorinated piperidine fragments, the HLM assay provides the optimal balance of throughput, cost-effectiveness, and predictive power for identifying metabolically liable "hotspots."
The Foundational Role of Human Liver Microsomes (HLM) in Metabolic Stability Assessment
HLM are vesicles of the endoplasmic reticulum obtained from homogenized and centrifuged liver cells. They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3] The HLM assay is a robust and reproducible method to determine a compound's intrinsic clearance (CLint), which is a measure of the intrinsic metabolic capacity of the liver for a specific compound.[1][4]
The core principle of the HLM assay is to incubate the test compound with HLM in the presence of the essential cofactor NADPH (nicotinamide adenine dinucleotide phosphate, reduced form).[2][11] The reaction is sampled at various time points, and the disappearance of the parent compound is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
Caption: Workflow for a typical in vitro metabolic stability assay using human liver microsomes (HLM).
Detailed Experimental Protocol: HLM Assay for Fluorinated Piperidine Fragments
This protocol provides a self-validating system for assessing the metabolic stability of novel chemical entities.
1. Reagent and Stock Solution Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare and ensure the pH is accurately adjusted.
-
Test Compounds (10 mM in DMSO): Prepare stock solutions of the fluorinated piperidine fragments and positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance).
-
Human Liver Microsomes (20 mg/mL stock): Store at -80°C until use. Thaw on ice immediately before the experiment.
-
NADPH (10 mM in Phosphate Buffer): Prepare fresh on the day of the experiment and keep on ice.
-
Quenching Solution (Acetonitrile with Internal Standard): The internal standard (e.g., a structurally similar but stable compound) is crucial for accurate quantification.
2. Incubation Procedure:
-
Master Mix Preparation: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM. The final protein concentration in the incubation should be 0.5 mg/mL.[2][3]
-
Pre-incubation: Aliquot the master mix into a 96-well plate. Add the test compound to achieve a final concentration of 1 µM.[11] Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.[13]
-
Reaction Initiation: Start the metabolic reaction by adding the freshly prepared NADPH solution to each well.[2][11] The final volume should be consistent across all wells.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold quenching solution.[2][11][13] The 0-minute time point is taken immediately after the addition of NADPH.
-
Control Incubations:
-
-NADPH Control: Incubate the test compound with HLM and buffer but without NADPH to assess for non-NADPH mediated degradation.[3]
-
-HLM Control: Incubate the test compound in buffer with NADPH but without HLM to check for chemical instability.
-
3. Sample Processing and Analysis:
-
Protein Precipitation: After the final time point, seal the collection plate and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method.[12][14][15] The method should be optimized for the specific mass transitions of the parent compound and the internal standard.
4. Data Analysis and Interpretation:
-
Calculate Percent Remaining: Determine the peak area ratio of the test compound to the internal standard at each time point. The percent remaining at each time point is calculated relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint): CLint (in µL/min/mg protein) is calculated using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[4]
Comparative Case Study: Metabolic Stability of Three Fluorinated Piperidine Fragments
To illustrate the impact of fluorination on metabolic stability, consider three hypothetical piperidine-containing fragments:
-
Fragment A: A non-fluorinated parent compound.
-
Fragment B: A mono-fluorinated analog of Fragment A.
-
Fragment C: A di-fluorinated analog of Fragment A.
Table 1: In Vitro Metabolic Stability Data in Human Liver Microsomes
| Fragment | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| Fragment A | 15 | 92.4 | High Clearance |
| Fragment B | 45 | 30.8 | Moderate Clearance |
| Fragment C | > 60 | < 23.1 | Low Clearance |
| Verapamil (Control) | 10 | 138.6 | High Clearance |
| Diazepam (Control) | > 60 | < 23.1 | Low Clearance |
Analysis of Results:
The data clearly demonstrates a structure-metabolism relationship. The non-fluorinated Fragment A exhibits high intrinsic clearance, suggesting it is rapidly metabolized by HLM. The introduction of a single fluorine atom in Fragment B results in a significant increase in the half-life and a corresponding decrease in intrinsic clearance, moving it into the moderate clearance category. The di-fluorinated Fragment C shows the greatest metabolic stability, with a half-life exceeding the duration of the assay and low intrinsic clearance. This trend is consistent with the principle that fluorination can effectively block metabolically labile sites.[7][8]
Mechanistic Insights: How Fluorination and Piperidine Structure Influence Metabolism
The metabolic fate of piperidine-containing drugs is complex and can involve several pathways, including N-dealkylation, ring hydroxylation, and ring opening.[16][17][18] The specific site of metabolism is often influenced by the substituents on the piperidine ring and the overall conformation of the molecule.[9]
Caption: Potential metabolic pathways for a piperidine fragment and the impact of fluorination.
In our case study, the high clearance of Fragment A is likely due to facile oxidation at a "soft spot" on the piperidine ring. The introduction of fluorine in Fragments B and C sterically and electronically shields this position, making it less susceptible to CYP-mediated hydroxylation. This forces the metabolism to proceed through slower, alternative pathways, such as N-dealkylation, resulting in improved overall metabolic stability.
Conclusion and Future Directions
In vitro metabolic stability assays using HLM are a cornerstone of modern drug discovery, providing critical data to guide the optimization of lead compounds. For fluorinated piperidine fragments, these assays are particularly valuable for elucidating the impact of fluorine substitution on metabolic fate. The case study presented herein highlights a common and successful strategy in medicinal chemistry: the use of fluorination to block metabolic hotspots and enhance drug-like properties.
While HLM assays are excellent for initial screening, compounds with promising stability should be further profiled in more complex systems like hepatocytes to gain a more comprehensive understanding of their metabolic profile, including the potential for Phase II conjugation reactions. Ultimately, a thorough in vitro characterization of metabolic stability is essential for selecting drug candidates with a higher probability of success in preclinical and clinical development.
References
-
Mercell. Metabolic Stability in Liver Microsomes.[Link]
-
Ma, L., et al. (2006). A novel approach to perform metabolite screening during the quantitative LC-MS/MS analyses of in vitro metabolic stability samples using a hybrid triple-quadrupole linear ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 17(12), 1743-1753. [Link]
-
Guo, L., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 521-537. [Link]
-
Weber, S., et al. (2021). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 14(8), 758. [Link]
-
Sagan, F., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116744. [Link]
-
Domainex. Microsomal Clearance/Stability Assay.[Link]
-
Al-Qahtani, S. D., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Molecules, 28(6), 2588. [Link]
-
Szakács, Z., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica Hungarica, 89(1), 1-13. [Link]
-
Cyprotex. Microsomal Stability.[Link]
-
Gao, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 619-624. [Link]
-
MTT Lab. In vitro drug metabolism: for the selection of your lead compounds.[Link]
-
Gao, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 619-624. [Link]
-
Hughes, M. R., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[Link]
-
Wang, B., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(3), 637-646. [Link]
-
Chem Help ASAP. (2023). Metabolic Stability & Determining Intrinsic Drug Clearance.[Link]
-
Hughes, M. R., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[Link]
-
Merck Millipore. Metabolic Stability Assays.[Link]
-
Kanehisa Laboratories. KEGG PATHWAY Database.[Link]
-
Al-Qahtani, S. D., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20205-20212. [Link]
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Comparative Basicity Studies of Fluorinated vs. Non-Fluorinated Amines
[1]
Executive Summary
The strategic incorporation of fluorine into amine-containing scaffolds is a cornerstone of modern medicinal chemistry. Beyond simple bioisosterism, fluorination profoundly alters the electronic landscape of the amine, modulating basicity (pKa), lipophilicity (LogD), and metabolic stability.[1] This guide provides a technical analysis of how fluorine substitution affects amine basicity, contrasting aliphatic and aromatic systems, and details rigorous experimental protocols for pKa determination.[1][2]
Theoretical Framework: The Fluorine Effect[1][4]
The basicity of an amine is defined by the stability of its conjugate acid (ammonium ion). Fluorine, being the most electronegative element (Pauling scale 3.98), influences this stability through two primary mechanisms:[1]
-
Inductive Effect (-I): Fluorine withdraws electron density through the sigma bond framework.[2] This destabilizes the positively charged ammonium cation, thereby lowering the pKa (reducing basicity). This is the dominant effect in aliphatic amines.[2]
-
Resonance Effect (+R): In aromatic systems (anilines), fluorine can donate lone pair electron density into the
-system.[1][2] While fluorine is an inductive withdrawer, it is a resonance donor.[2] The net basicity depends on the balance between these opposing forces.
Comparative Data Analysis
The table below contrasts the pKa shifts observed in standard amine scaffolds upon fluorination.
| Compound Class | Non-Fluorinated Analog | pKa (Approx) | Fluorinated Analog | pKa (Approx) | Mechanistic Driver | |
| Aliphatic | Ethylamine | 10.7 | 2,2,2-Trifluoroethylamine | 5.7 | -5.0 | Strong -I effect from |
| Aromatic (Para) | Aniline | 4.6 | 4-Fluoroaniline | 4.65 | +0.05 | -I and +R effects nearly cancel out.[1][2] |
| Aromatic (Meta) | Aniline | 4.6 | 3-Fluoroaniline | 3.5 | -1.1 | -I effect dominates; no +R stabilization at meta position.[1][2] |
| Aromatic (Ortho) | Aniline | 4.6 | 2-Fluoroaniline | 3.2 | -1.4 | Strong -I effect (proximity) + Ortho effect.[2] |
Data Sources: [1], [2], [3]
Mechanistic Pathway Diagram[3]
Figure 1: Mechanistic divergence of fluorine substitution effects in aliphatic vs. aromatic amine systems.
Experimental Protocols for pKa Determination
Accurate pKa determination is critical for predicting drug behavior.[2] The choice of method depends on compound solubility and sample availability.
Method A: Potentiometric Titration (Gold Standard)
This method is preferred for soluble compounds (>0.5 mM) and provides high precision.[2]
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).[2]
-
Ionic Strength Adjuster: 0.15 M KCl.[2]
-
Solvent: Degassed water (or MeOH/Water mixtures for lower solubility, extrapolated to 0% MeOH).[1][2]
Protocol:
-
System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00) at the experimental temperature (usually 25°C).
-
Sample Preparation: Dissolve the amine (approx. 3-5 mg) in 20 mL of 0.15 M KCl solution. Acidify with a known excess of 0.1 M HCl to ensure the amine is fully protonated (
). -
Titration: Titrate with 0.1 M NaOH using an automated titrator. Add titrant in small increments (e.g., 5-10
L), allowing for stability checks (dE/dt < 0.5 mV/min) between additions. -
Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot or Gran plot method to determine the pKa at the half-equivalence point.
-
Validation: The titration curve should show a sharp inflection point.[2] For fluorinated amines with low pKa (<3), ensure the starting pH is sufficiently low (~1.5).
-
Method B: NMR-Based Titration
Ideal for compounds with low solubility or those requiring site-specific pKa determination (e.g., distinguishing between multiple basic centers).[1][2]
Reagents:
-
Deuterated solvent (
or ).[2] -
Buffers: Phosphate, Citrate, or Borate buffers prepared in
(corrected for deuterium isotope effect, ).[1][2]
Protocol:
-
Sample Preparation: Prepare a stock solution of the fluorinated amine (approx. 1-2 mM) in the chosen deuterated solvent.
-
pH Adjustment: Prepare 8-10 NMR tubes, each buffered to a distinct pH value spanning the expected pKa range (pKa
2 units). -
Acquisition: Acquire
or NMR spectra for each sample. NMR is particularly powerful as the chemical shift is highly sensitive to the protonation state of nearby amines. -
Data Analysis: Plot the chemical shift (
) vs. pH. Fit the data to the Henderson-Hasselbalch equation: Where is the observed shift, is the shift of the protonated form, and is the shift of the free base.
Experimental Decision Tree
Figure 2: Decision matrix for selecting the appropriate pKa determination methodology.
Applications in Drug Design[5][6]
Understanding the pKa shift caused by fluorination allows for precise tuning of physicochemical properties:
-
Permeability: Lowering the pKa of a basic amine (e.g., from 10 to 6) reduces the percentage of ionized species at physiological pH (7.4). The neutral species permeates lipid membranes more effectively.[2]
-
Metabolic Stability: Fluorination at the
-position to an amine (e.g., trifluoroethylamine motif) deactivates the adjacent C-H bonds against cytochrome P450 oxidation, extending half-life.[1] -
hERG Avoidance: High basicity is often correlated with hERG channel inhibition (cardiotoxicity).[2] Fluorination can mitigate this risk by reducing basicity without sacrificing potency [4].[2][3]
References
-
BenchChem. Comparison of acidity between fluorinated and non-fluorinated carboxylic acids (and amines). Retrieved from [1]
-
ChemicalBook. 2,2,2-Trifluoroethylamine Product Properties and pKa Data. Retrieved from [1]
-
PubChem. Compound Summary: 4-Fluoroaniline.[2][4][5] National Library of Medicine.[2] Retrieved from [1]
-
Journal of Medicinal Chemistry. The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications.[2] Retrieved from [1]
-
ResearchGate. Determination of pKa values of fluorocompounds in water using 19F NMR. Retrieved from
Safety Operating Guide
Personal protective equipment for handling 3-Fluoropiperidin-4-ol
Executive Safety Assessment: Beyond the SDS
3-Fluoropiperidin-4-ol (CAS: 211108-50-6 / 373604-29-6 for various isomers) represents a distinct class of fluorinated heterocycles used as high-value scaffolds in medicinal chemistry.[1] While standard Safety Data Sheets (SDS) often classify it generically as an Irritant (H315, H319, H335), this classification frequently underestimates the operational risk in a research setting.[1]
The Scientist’s Reality:
-
Structural Risks: As a secondary amine, it possesses basicity capable of causing chemical burns to mucous membranes even without a "Corrosive" GHS label.[1]
-
The Fluorine Factor: The introduction of the fluorine atom at the C3 position increases lipophilicity compared to the parent piperidinol, potentially enhancing dermal absorption rates.[1]
-
Physical State: Typically supplied as a hydrochloride salt (solid) or free base (hygroscopic solid/oil), creating significant dust or aerosol inhalation risks during weighing.[1]
Core Directive: Treat this compound not just as an irritant, but as a corrosive sensitizer .[1] The protocols below are designed to prevent all contact, not just mitigate damage.
The PPE Matrix: Defensive Layering
Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on the specific task.
| Protection Zone | Component | Specification (Minimum Requirement) | Scientific Rationale |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ (Impact & Splash rated).[1] Safety glasses are insufficient.[1] | Amines are basic; splashes can cause rapid saponification of corneal lipids.[1] Vapors can bypass glasses.[1] |
| Dermal (Hands) | Double Nitrile System | Inner: 4 mil Nitrile (High dexterity).Outer: 5-8 mil Extended Cuff Nitrile.[1] | Piperidines can permeate thin nitrile.[1] The air gap between layers provides a breakthrough buffer and allows outer glove removal without skin exposure.[1] |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 80–100 fpm).[1] | Primary defense against amine vapors and fluorinated dusts.[1] |
| Respiratory | Backup (Non-Routine) | N95 or P100 Respirator (Fit-tested).[1] | Only required if weighing fine powder outside a hood (strongly discouraged) or during spill cleanup.[1] |
| Body | Barrier Lab Coat | 100% Cotton or Nomex (Fire resistant) with snap closures.[1] | Synthetic blends can melt into skin if a flammable solvent fire occurs during synthesis.[1] |
Operational Workflow: The "Zero-Contact" Protocol
Handling fluorinated amines requires a logic-flow that prioritizes containment.[1][2][3]
Step 1: The Pre-Weighing Setup
-
Static Control: Fluorinated solids are often static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."[1]
-
Solvent Selection: If preparing a stock solution, avoid chlorinated solvents (DCM) initially if possible, as they can facilitate rapid transport of the amine through glove materials.[1] Use alcohols or ethers if chemistry permits.[1]
Step 2: Transfer and Synthesis
-
The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "dirty" (handles the spatula/flask) and dominant as "clean" (handles the sash/notebook).[1]
-
Sash Height: Keep the fume hood sash at the lowest working position (approx. 18 inches) to maximize capture efficiency and provide a physical shield.[1]
Step 3: Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE escalation based on the physical state and quantity of the reagent.
Figure 1: Risk-stratified PPE selection logic.[1] Escalation to "Enhanced PPE" is triggered by scale, increasing the probability of exposure.[1]
Emergency Response & Decontamination
In the event of exposure, the lipophilic nature of the fluorinated ring allows for faster dermal penetration than simple inorganic bases.[1] Speed is critical.
Scenario A: Skin Contact
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper into the pores.[1]
-
Flush: Immediately flush with copious water for 15 minutes .
-
Neutralize (Caution): Do not use vinegar or acids to neutralize amine burns on skin; the exothermic reaction can cause further thermal damage.[1] Stick to water.[1]
Scenario B: Spill Cleanup (Solid/Powder)
-
Isolate: Close the fume hood sash. Mark the area.
-
PPE Upgrade: Don double gloves and a P100 respirator if the powder is outside the hood.[1]
-
Containment: Cover the spill with a wet paper towel (dampened with water) to prevent dust generation.[1]
-
Disposal: Scoop the damp material into a wide-mouth jar.
Emergency Response Logic
Figure 2: Immediate response workflow for acute exposure events.
Waste Disposal & Deactivation
Proper disposal prevents downstream hazards for waste management personnel.[1]
-
Segregation: Dispose of 3-Fluoropiperidin-4-ol waste in Halogenated Organic Waste streams. Even though it is an amine, the fluorine content dictates halogenated protocols in many jurisdictions to prevent incinerator corrosion.[1]
-
Container Prep: Triple rinse all empty vials with methanol or ethanol before discarding the glass.[1] Add the rinsate to the halogenated waste stream.[1]
-
Labeling: Clearly tag waste containers with "Fluorinated Amine - Potential Irritant/Corrosive."[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68442624, 3-Fluoropiperidin-4-ol hydrochloride. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
